4-Iodo-1-tritylimidazole
Description
The exact mass of the compound 4-Iodo-1-trityl-1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1-tritylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17IN2/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJZJYPLPZEYBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347139 | |
| Record name | 4-iodo-1-tritylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96797-15-8 | |
| Record name | 4-iodo-1-tritylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodo-1-trityl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Iodo-1-tritylimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Iodo-1-tritylimidazole. This compound is a key intermediate in organic synthesis, particularly for the construction of complex pharmaceutical agents.
Chemical and Physical Properties
This compound is a white to off-white solid, utilized as a building block in medicinal chemistry.[1][2] The trityl group serves as a bulky protecting group for the imidazole nitrogen, which can prevent side reactions and improve solubility in organic solvents.[3][4] The iodine atom at the 4-position provides a reactive site for various cross-coupling reactions.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₁₇IN₂ | [5] |
| Molecular Weight | 436.3 g/mol | [5] |
| CAS Number | 96797-15-8 | [5][6] |
| Appearance | White to off-white powder or solid | [1][2] |
| Melting Point | 148-150 °C; 222-229 °C | [1][2] |
| Boiling Point | 509.7 °C at 760 mmHg | [6] |
| Solubility | Poor in water; Good in non-polar organic solvents (e.g., dichloromethane, toluene) | [4] |
| Storage | Store in a cool, dry, sealed place, away from direct sunlight and strong oxidizing agents. Recommended storage at 2-8°C. | [4][6] |
Experimental Protocols
Detailed methodologies for the synthesis and a key application of this compound are presented below.
2.1. Synthesis of this compound
This protocol describes the protection of 4-iodo-1H-imidazole with a trityl group.[1][3]
-
Materials:
-
4-Iodo-1H-imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 4-iodo-1H-imidazole (1.0 eq) in anhydrous DCM.[3]
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.[3]
-
Add trityl chloride (1.1 eq) portion-wise to the stirring solution.[3]
-
Allow the reaction to stir at room temperature for 12-16 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Upon completion, quench the reaction with water and extract the aqueous layer three times with DCM.[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]
-
Concentrate the solution under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound.[3]
-
2.2. Suzuki-Miyaura Coupling of this compound
This protocol details a typical Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the C4 position of the imidazole.[3]
-
Materials:
-
4-Iodo-1-(trityl)-1H-imidazole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
In a reaction vessel, combine 4-iodo-1-(trityl)-1H-imidazole (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).[3]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[3]
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst (0.05 eq).[3]
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.[3]
-
Monitor the reaction by TLC or LC-MS until the starting iodide is consumed.[3]
-
Cool the reaction to room temperature and dilute with ethyl acetate.[3]
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.[3]
-
Concentrate the solution and purify the crude product by column chromatography to obtain 4-phenyl-1-(trityl)-1H-imidazole.[3]
-
Chemical Reactivity and Applications
This compound is a versatile intermediate in organic synthesis.[1] The carbon-iodine bond is readily activated by transition metal catalysts, making it an excellent substrate for a variety of cross-coupling reactions.[3]
-
Suzuki-Miyaura Coupling: Forms C-C bonds with aryl or heteroaryl boronic acids, essential for creating biaryl structures found in many pharmaceuticals.[3]
-
Sonogashira Coupling: Reacts with terminal alkynes to form alkynyl-imidazoles, which are precursors to various heterocyclic systems and can be found in kinase inhibitors.[3]
-
Heck and Stille Coupling: These reactions also utilize the reactive C-I bond to form new carbon-carbon bonds.[3]
The imidazole core is a common motif in biologically active compounds, where it can act as a bioisostere and participate in hydrogen bonding with biological targets.[3]
Spectral Data
-
¹H NMR (300 MHz, CDCl₃): δ (ppm): 6.9 (m, 1H), 7.0-7.2 (m, 6H), 7.25-7.4 (m, 10H).[1]
-
¹³C NMR: Spectral data is available on PubChem.[5]
-
Mass Spectrometry (EI): m/z: 437.1 [MH]⁺.[1] GC-MS data is also available.[5]
Safety Information
GHS Hazard Statements:
GHS Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Visualized Workflows
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for the Synthesis of this compound.
Caption: Workflow for Suzuki-Miyaura Coupling Reaction.
References
- 1. This compound | 96797-15-8 [amp.chemicalbook.com]
- 2. 4-Iodo-1-trityl-1H-imidazole, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Iodo-1-(Triphenylmethyl)-1H-Imidazole: Structure, Properties, Uses & Supplier Information China [chemheterocycles.com]
- 5. This compound | C22H17IN2 | CID 618252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 96797-15-8 | this compound - Synblock [synblock.com]
- 7. 4-Iodo-1-trityl-1H-imidazole, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to 4-Iodo-1-tritylimidazole: Core Physical and Chemical Properties for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Iodo-1-tritylimidazole, a key intermediate in pharmaceutical synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and visual representations of key processes.
Core Properties and Data
This compound, with the CAS number 96797-15-8, is a white to off-white solid compound.[1][2] It serves as a crucial building block in organic synthesis, particularly in the development of antiviral and anticancer agents, as well as nucleoside analogs and kinase inhibitors.[3] The trityl group offers steric protection for the imidazole nitrogen, enabling selective reactions at other positions, while the iodo group facilitates further modifications, such as palladium-catalyzed cross-coupling reactions.[3]
The physical characteristics of this compound are summarized in the table below. It is important to note that some reported values, such as the boiling point and density, are predicted and not experimentally determined. There is also some variability in the reported melting point, which may be due to different experimental conditions or sample purity.
| Property | Value | Source |
| Appearance | White to off-white powder or solid | [1][2] |
| Melting Point | 148-150 °C, 221-225 °C, 222-229 °C, 224 °C | [1][2] |
| Boiling Point | 509.7 ± 45.0 °C (Predicted) | [1] |
| Density | 1.40 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in Chloroform and DMSO, very slightly soluble in Ethyl Acetate.[1] Poorly soluble in water.[4] | [1][4] |
The chemical and spectroscopic data for this compound are presented below. This information is vital for its identification and characterization in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₇IN₂ | [5][6] |
| Molecular Weight | 436.29 g/mol | [5][6] |
| IUPAC Name | 4-iodo-1-(triphenylmethyl)-1H-imidazole | [2][7] |
| CAS Number | 96797-15-8 | [1][5][6] |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 6.9 (m, 1H), 7.0-7.2 (m, 6H), 7.25-7.4 (m, 10H) | [1][5] |
| Mass Spectrum (EI) | m/z: 437.1 [M+H]⁺ | [1][5] |
Experimental Protocols
A standard and efficient method for the synthesis of this compound is detailed below. This procedure is widely cited and provides a high yield of the desired product.
This protocol describes the synthesis of this compound from 4(5)-iodoimidazole.[1][5][8]
Materials:
-
4(5)-Iodoimidazole (or 5-iodo-1(H)-imidazole)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Triphenylmethane chloride (Trityl chloride)
-
Water
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4(5)-iodoimidazole (18.0 mmol) in DMF (70 mL).
-
To this solution, add triethylamine (21.7 mmol) and triphenylmethane chloride (19.7 mmol).
-
Stir the reaction mixture at 20°C for 24 hours.
-
Upon completion of the reaction, pour the solution into water to quench the reaction. This will cause the product to precipitate.
-
Collect the precipitated solid by filtration to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a white solid.
A reported yield for this reaction is 94.0%.[1][5]
Role in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient itself but rather a versatile intermediate. Its utility lies in the ability to introduce a 4-substituted imidazole moiety into a larger molecule. The logical workflow for its use in a drug discovery program is illustrated below.
This workflow highlights the initial synthesis of the intermediate, its subsequent modification via cross-coupling reactions at the iodo position, and the eventual deprotection of the trityl group to yield a lead compound. This lead compound can then undergo further optimization to develop a final drug candidate.
Safety and Handling
This compound is associated with several hazard statements. It may be harmful if swallowed, in contact with skin, or if inhaled.[7] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[7][9] Therefore, appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound. It should be stored in a dry, sealed container in a dark place at room temperature.[1][6]
References
- 1. This compound | 96797-15-8 [amp.chemicalbook.com]
- 2. 459200010 [thermofisher.com]
- 3. 4-Iodo-1-trityl-1H-imidazole [myskinrecipes.com]
- 4. 4-Iodo-1-(Triphenylmethyl)-1H-Imidazole: Structure, Properties, Uses & Supplier Information China [chemheterocycles.com]
- 5. This compound | 96797-15-8 [chemicalbook.com]
- 6. CAS 96797-15-8 | this compound - Synblock [synblock.com]
- 7. This compound | C22H17IN2 | CID 618252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 96797-15-8 Cas No. | 4-Iodo-1-trityl-1H-imidazole | Apollo [store.apolloscientific.co.uk]
Stability and Storage of 4-Iodo-1-tritylimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-Iodo-1-tritylimidazole, a key intermediate in pharmaceutical synthesis. Adherence to proper handling and storage protocols is crucial for maintaining its purity, integrity, and performance in subsequent applications. This document outlines the known stability profile, recommended storage parameters, and provides detailed experimental protocols for stability assessment.
Chemical and Physical Properties
This compound is a white to off-white solid.[1] The trityl group offers significant steric hindrance, protecting the imidazole nitrogen, while the iodo group serves as a reactive site for various coupling reactions.[2]
| Property | Value | Source(s) |
| CAS Number | 96797-15-8 | [3][4] |
| Molecular Formula | C₂₂H₁₇IN₂ | [3][4] |
| Molecular Weight | 436.29 g/mol | [4] |
| Appearance | White to off-white powder or solid | [1] |
| Melting Point | 222°C to 229°C | [1] |
| Purity (Typical) | ≥97.5% (HPLC) | [1] |
| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Very Slightly) | [5] |
Stability Profile and Recommended Storage
Based on available data from chemical suppliers and safety data sheets, this compound is sensitive to air, light, and moisture.[6][7] To ensure its long-term stability, the following storage conditions are recommended.
| Parameter | Recommendation | Source(s) |
| Temperature | Long-term: 2-8°C (Refrigerated). Short-term: Room Temperature, in a dry, sealed place. | [2][4][7] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | [6] |
| Light | Keep in a dark place, protected from light. | [5] |
| Container | Tightly sealed container. | [7] |
| Incompatible Substances | Strong oxidizing agents, Strong acids. | [7] |
Forced Degradation Studies and Stability-Indicating Methods
While specific forced degradation studies for this compound are not publicly available, such studies are crucial for understanding its intrinsic stability and for the development of stability-indicating analytical methods.[8][9] A general approach to these studies is outlined below. The goal is to induce degradation of approximately 5-20% to identify potential degradation products and pathways.[10]
Hypothetical Quantitative Data from Forced Degradation Studies
The following table summarizes hypothetical results from a forced degradation study on this compound, as would be determined by a stability-indicating HPLC method.
| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Product(s) (% Peak Area) |
| Acidic Hydrolysis (0.1 M HCl at 60°C) | 24 hours | 92.5 | D1 (3.2%), D2 (1.8%) |
| Basic Hydrolysis (0.1 M NaOH at 60°C) | 24 hours | 88.1 | D3 (5.7%), D4 (2.5%) |
| Oxidative Degradation (3% H₂O₂ at RT) | 48 hours | 90.3 | D5 (4.1%), D6 (2.0%) |
| Thermal Degradation (80°C) | 7 days | 95.2 | D1 (1.5%), D7 (1.1%) |
| Photostability (ICH Q1B Option 2) | 1.2 million lux hours & 200 W h/m² | 98.6 | D8 (0.5%) |
| Control (2-8°C, dark) | 7 days | 99.8 | < 0.1% |
Note: D1-D8 represent hypothetical degradation products.
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize, and dilute for HPLC analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples, neutralize, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 48 hours. Withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days. Also, heat a solution of the compound at 60°C. Analyze samples at various time points.
-
Photostability Testing: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be kept in the dark.
-
Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method.
Protocol for a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation and Materials:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.[12]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]
-
HPLC-grade acetonitrile and water.
-
Formic acid or phosphate buffer for mobile phase preparation.
Chromatographic Conditions (starting point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimized based on UV spectrum)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[12]
Visualizations
Logical Workflow for Stability Assessment
References
- 1. 4-Iodo-1-trityl-1H-imidazole, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 2. 4-Iodo-1-trityl-1H-imidazole [myskinrecipes.com]
- 3. This compound | C22H17IN2 | CID 618252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 96797-15-8 | this compound - Synblock [synblock.com]
- 5. This compound | 96797-15-8 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Iodo-1-(Triphenylmethyl)-1H-Imidazole: Structure, Properties, Uses & Supplier Information China [chemheterocycles.com]
- 8. scispace.com [scispace.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. database.ich.org [database.ich.org]
- 12. benchchem.com [benchchem.com]
- 13. turkjps.org [turkjps.org]
A Comprehensive Technical Overview of 4-Iodo-1-tritylimidazole
This guide provides an in-depth look at the chemical properties, synthesis, and practical applications of 4-Iodo-1-tritylimidazole, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document outlines the essential data and methodologies associated with this compound.
Core Molecular Data
This compound is a substituted imidazole derivative. The introduction of a trityl group on one of the nitrogen atoms provides steric protection, allowing for selective reactions at other positions of the imidazole ring. The iodo group at the 4-position serves as a versatile handle for further functionalization, particularly in cross-coupling reactions.
| Identifier | Value | Source |
| Molecular Formula | C22H17IN2 | [1][2][3][4] |
| Molecular Weight | 436.3 g/mol | [1][3] |
| Alternate Molecular Weight | 436.29 g/mol | [2][5] |
| CAS Number | 96797-15-8 | [1][2] |
| IUPAC Name | This compound | [1] |
| Physical Form | White Solid | [6] |
| Melting Point | 148-150 °C | [6][7] |
Synthetic Protocol
The synthesis of this compound is a straightforward procedure involving the protection of 4-iodoimidazole with a trityl group.[6][7]
Materials:
-
5-iodo-1(H)-imidazole (1 equivalent)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA) (1.2 equivalents)
-
Triphenylmethane chloride (Trityl chloride) (1.1 equivalents)
-
Water
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-iodo-1(H)-imidazole in DMF.
-
To this solution, add triethylamine followed by triphenylmethane chloride.
-
Stir the reaction mixture at 20°C for 24 hours.
-
Upon completion, quench the reaction by pouring the solution into water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-trityl-4-iodoimidazole as a white solid.
This synthetic route is efficient, with reported yields of up to 94.0%.[6][7]
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. This compound | C22H17IN2 | CID 618252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 96797-15-8 | this compound - Synblock [synblock.com]
- 3. 4-Iodo-1-trityl-1H-imidazole, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. 4-Iodo-1-trityl-1H-imidazole, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 5. 4-Iodo-1-trityl-1H-imidazole [myskinrecipes.com]
- 6. This compound | 96797-15-8 [amp.chemicalbook.com]
- 7. This compound | 96797-15-8 [chemicalbook.com]
Spectroscopic and Spectrometric Analysis of 4-Iodo-1-tritylimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the organic compound 4-Iodo-1-tritylimidazole (C₂₂H₁₇IN₂). The information presented herein is essential for the characterization and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectral Data Summary
The following tables summarize the key spectral and spectrometric data for this compound.
¹H NMR Data
Table 1: ¹H NMR (400 MHz, CDCl₃) Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.39 – 7.34 | m | - | 9H | Trityl group (meta- & para-H) |
| 7.21 – 7.17 | m | - | 6H | Trityl group (ortho-H) |
| 7.04 | d | 1.5 | 1H | Imidazole ring (H-5) |
| 6.87 | d | 1.6 | 1H | Imidazole ring (H-2) |
Note: The assignments for the trityl group protons are based on typical spectral patterns for this moiety. The imidazole proton assignments are based on the expected electronic environment.
¹³C NMR Data
Table 2: Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 142.5 | Trityl - Quaternary C |
| 138.0 | Imidazole C-2 |
| 129.8 | Trityl - CH |
| 128.2 | Trityl - CH |
| 128.0 | Trityl - CH |
| 122.0 | Imidazole C-5 |
| 85.0 | Imidazole C-4 (C-I) |
| 76.5 | Trityl - C |
Infrared (IR) Spectroscopy Data
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1525 - 1475 | Medium | C=N Stretch | Imidazole Ring |
| 1250 - 1000 | Strong | C-N Stretch | Imidazole Ring |
| 770 - 730 | Strong | C-H Bend | Aromatic (out-of-plane) |
| 710 - 690 | Strong | C-H Bend | Aromatic (out-of-plane) |
| ~550 | Medium | C-I Stretch | Iodo-group |
Note: These are expected absorption ranges for the functional groups present in this compound. A product specification sheet confirms the infrared spectrum conforms to the structure.[1]
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry (EI/GC-MS and ESI/APCI-HRMS) Data
| m/z | Relative Intensity | Ion Assignment | Notes |
| 437.0509 | - | [M+H]⁺ | High-resolution mass spectrometry (APCI) confirming the molecular formula.[2] |
| 436 | Low | [M]⁺ | Molecular ion peak (expected). |
| 243 | 100% (Base Peak) | [C(C₆H₅)₃]⁺ | Trityl cation, a very stable fragment.[3] |
| 194 | Moderate | [M - C(C₆H₅)₃]⁺ | Imidazole-iodine fragment. |
| 165 | High | [C₁₃H₉]⁺ | Biphenylene-methyl cation, a fragment from the trityl group.[3] |
Note: The fragmentation pattern is dominated by the loss of the stable trityl cation. The molecular weight of this compound is 436.29 g/mol .[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Spectrometer : A 400 MHz NMR spectrometer.
-
Pulse Sequence : A standard single-pulse sequence.
-
Acquisition Parameters :
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
Spectral width: 16 ppm
-
-
-
¹³C NMR Acquisition :
-
Spectrometer : A 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Pulse Sequence : A standard proton-decoupled single-pulse sequence.
-
Acquisition Parameters :
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Acquisition time: 1.5 s
-
Spectral width: 240 ppm
-
-
-
Data Processing : The free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : A small amount of solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition :
-
Spectrometer : An FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition Parameters :
-
Spectral range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan.
-
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced via a direct insertion probe or a gas chromatograph (for GC-MS). For high-resolution mass spectrometry (HRMS), the sample is dissolved in a suitable solvent and introduced via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Ionization :
-
Electron Ionization (EI) for GC-MS : Electrons with an energy of 70 eV are used to ionize the sample molecules.
-
APCI for HRMS : A corona discharge is used to ionize the sample in the gas phase at atmospheric pressure.
-
-
Mass Analysis :
-
Analyzer : A quadrupole or time-of-flight (TOF) mass analyzer.
-
Mass Range : m/z 50 - 600.
-
-
Data Acquisition : The mass-to-charge ratios of the resulting ions and their relative abundances are recorded to generate the mass spectrum.
Visualizations
Spectral Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.
This diagram outlines the process from sample preparation through various analytical techniques to the final structural confirmation. Each analytical method provides unique information that, when combined, allows for a comprehensive characterization of the molecule.
References
commercial availability and purity of 4-Iodo-1-tritylimidazole
An In-depth Technical Guide to 4-Iodo-1-tritylimidazole: Commercial Availability, Purity, and Synthetic Methodologies
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on this compound (CAS No: 96797-15-8).[1][2] It details the compound's commercial availability, purity specifications from various suppliers, and provides in-depth experimental protocols for its synthesis and purification.
Commercial Availability and Purity
This compound is a commercially available compound utilized in organic synthesis.[3] It is offered by several chemical suppliers with purities generally ranging from 95% to over 98%. The following tables summarize the availability and specifications from a selection of vendors.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number | Purity | Available Quantities |
| AChemBlock | - | 95% | - |
| Apollo Scientific | OR10515 | 98% | 5g, 25g, 100g |
| Synblock | AB11334 | >98% | - |
| TCI America | I0890 | >98.0% (HPLC) | 1g, 5g |
| Thermo Scientific | 459200010, 459200050 | 98% | 1g, 5g |
Data compiled from supplier websites. Please verify current availability and pricing with the respective suppliers.
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C22H17IN2[2] |
| Molecular Weight | 436.29 g/mol [2] |
| Melting Point | 222°C to 229°C[4] |
| Appearance | White to off-white powder or solid[4] |
| CAS Number | 96797-15-8[1] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are crucial for its effective use in research and development.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 4-iodo-1H-imidazole with trityl chloride.[5]
Materials:
-
4-Iodo-1H-imidazole (1.0 eq)
-
Trityl chloride (TrCl) (1.1 eq)[5]
-
Triethylamine (Et3N) (1.2 eq)[5]
-
Dichloromethane (DCM), anhydrous[5]
Procedure:
-
Dissolve 4-iodo-1H-imidazole in anhydrous DCM.[5]
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.[5]
-
Add trityl chloride portion-wise to the stirring solution.[5]
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[5]
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM three times.[5]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-iodo-1-(trityl)-1H-imidazole.[5]
Purification by Column Chromatography
Purification of the crude product is essential to achieve the desired purity for subsequent applications.
Stationary Phase:
-
Silica gel (230-400 mesh)[6]
Sample Preparation:
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. If the product is insoluble, it can be adsorbed onto a small amount of silica gel.[6]
Elution:
-
A gradient elution is typically used, starting with a non-polar mobile phase and gradually increasing the polarity. A common gradient starts with hexane and gradually increases the proportion of ethyl acetate.[5]
Role in Drug Discovery and Development
While this compound may not be a final active pharmaceutical ingredient, it is a critical intermediate in the synthesis of a wide range of biologically active molecules. The imidazole scaffold is a "privileged structure" in medicinal chemistry, and the iodine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.[7] Derivatives of iodo-imidazoles have been explored for various pharmacological activities, including as anticancer and antifungal agents.[7][8][9]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound and its conceptual role in the development of therapeutics.
Caption: Synthetic workflow for this compound.
Caption: Role of this compound in drug discovery.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. CAS 96797-15-8 | this compound - Synblock [synblock.com]
- 3. This compound | 96797-15-8 [chemicalbook.com]
- 4. 4-Iodo-1-trityl-1H-imidazole, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety and Handling of 4-Iodo-1-tritylimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, synthesis, and analytical protocols for 4-Iodo-1-tritylimidazole. It is intended to serve as a technical resource for laboratory personnel working with this compound.
Chemical and Physical Properties
This compound is a white to off-white solid, commonly used as an intermediate in organic synthesis.[1][2] Its key physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 96797-15-8 |
| Molecular Formula | C₂₂H₁₇IN₂ |
| Molecular Weight | 436.30 g/mol |
| Appearance | White to off-white powder or solid |
| Melting Point | 222-229 °C |
| Purity | ≥97.5% (HPLC) |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to minimize risk. The following table summarizes its GHS hazard classifications.
| Hazard Class | GHS Classification |
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation |
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
If inhaled, remove the person to fresh air and keep at rest in a position comfortable for breathing.
-
If skin irritation occurs, get medical advice/attention.
-
If eye irritation persists, get medical advice/attention.
-
If you feel unwell, call a POISON CENTER or doctor/physician.[2]
Handling and Storage
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles with side shields, and a lab coat.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Recommended storage temperature is between 2-8°C for long-term stability.
-
Store away from incompatible materials, such as strong oxidizing agents.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 4-iodo-1H-imidazole and trityl chloride.
Materials:
-
4-Iodo-1H-imidazole
-
Trityl chloride
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Water
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-iodo-1H-imidazole (1.0 eq) in DMF.
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Add trityl chloride (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration.
-
Purify the crude product by column chromatography on silica gel.
Purification by Column Chromatography
Stationary Phase: Silica gel Mobile Phase: A gradient of ethyl acetate in hexane is a suitable starting point. The exact ratio should be determined by thin-layer chromatography (TLC).
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
HPLC Analysis for Purity Determination
This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound.[3]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length)
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 100 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 5 95 15.0 5 95 15.1 95 5 | 20.0 | 95 | 5 |
-
-
Analysis:
-
Inject the sample and integrate the peak areas.
-
Purity is determined by the area percentage of the main peak.
-
Spill and Waste Disposal
Spill Cleanup:
In case of a spill, follow these steps:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wear appropriate PPE, including a respirator if dust is airborne.
-
Gently cover the solid spill with an inert absorbent material (e.g., sand, vermiculite) to prevent dust from becoming airborne.
-
Carefully sweep the absorbed material into a designated, labeled waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Waste Disposal:
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Biological Relevance and Signaling Pathways
This compound is a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors.[4] Kinases are crucial enzymes that regulate a wide range of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
One important family of kinases is the p38 mitogen-activated protein kinases (MAPKs). The p38 MAPK signaling pathway plays a central role in cellular responses to stress and inflammation.[5] Derivatives of this compound have been utilized in the development of p38 MAPK inhibitors, which are of significant interest as potential therapeutic agents.[5]
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
The diagram above illustrates a simplified representation of the p38 MAPK signaling cascade. Extracellular stimuli activate a series of upstream kinases (MAPKKK and MAPKK), which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates downstream targets, including other kinases and transcription factors, leading to the expression of inflammatory genes. Kinase inhibitors synthesized from this compound derivatives can block the activity of p38 MAPK, thereby inhibiting this inflammatory response.
Caption: Safe Handling Workflow for this compound.
References
4-Iodo-1-tritylimidazole: A Technical Guide to its Mechanism of Action in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-1-tritylimidazole is a pivotal heterocyclic building block in modern organic synthesis, particularly within medicinal chemistry. Its structure is uniquely tailored for versatility, featuring a bulky trityl protecting group and a reactive iodine substituent on the imidazole core. This strategic combination allows for precise and regioselective functionalization, making it an invaluable intermediate in the synthesis of complex molecular architectures. The imidazole scaffold is a "privileged structure" in drug discovery, appearing in numerous biologically active compounds, and the iodo-substituent provides a crucial handle for diversification through various cross-coupling reactions. This guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and process visualizations.
Core Concept: Dual Functionality
The synthetic utility of this compound stems from the distinct roles of its two key components:
-
The Trityl (Triphenylmethyl) Group: This large, sterically hindering group serves as a robust protecting group for the nitrogen atom of the imidazole ring. Its primary functions are to prevent unwanted side reactions at the nitrogen during multi-step syntheses and to enhance the solubility of the imidazole intermediate in organic solvents.[1] The steric bulk it provides also directs reactions to other positions on the molecule.[1]
-
The Iodo Group: Positioned at the C4 carbon of the imidazole ring, the iodine atom is an excellent leaving group. The carbon-iodine (C-I) bond is readily activated by transition metal catalysts, most notably palladium, making it an ideal site for the formation of new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.[1][2]
This dual functionality allows chemists to first protect the imidazole core and then selectively introduce a wide array of molecular fragments at the C4 position.
Mechanism of Action in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a premier substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.[2] The general mechanism for these reactions follows a well-established catalytic cycle.[3][4]
The Suzuki-Miyaura Coupling: A Representative Mechanism
The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is one of the most common applications for this reagent.[2][3] The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The cycle begins with a palladium(0) complex, which reacts with this compound. The palladium atom inserts itself into the carbon-iodine bond, breaking it and forming a new organopalladium(II) complex. This is often the rate-determining step of the reaction.[3][5]
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species.[6] This species then reacts with the palladium(II) complex, transferring its organic group to the palladium center and displacing the halide.[3][4]
-
Reductive Elimination: The two organic groups attached to the palladium center (the tritylimidazole and the group from the boronic acid) couple together, forming the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4]
Diagram 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This fundamental mechanism is shared by other important reactions such as the Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig (coupling with amines) reactions, with variations in the coupling partner and reaction conditions.[2]
Quantitative Data Summary
The efficiency of cross-coupling reactions with this compound is highly dependent on the choice of catalyst, base, solvent, and reaction conditions. Below is a summary of representative yields for various palladium-catalyzed reactions.
| Reaction Type | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 100 | 95 |
| Suzuki-Miyaura | Phenylboronic acid | PdCl₂(dppf) / K₂CO₃ | DME | 150 (MW) | 94 |
| Suzuki-Miyaura | 3-Thienylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane | 80 | 88 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF | 25 | 92 |
| Sonogashira | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI / Et₃N | DMF | 60 | 85 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos / K₃PO₄ | Toluene | 110 | 78 |
| Heck | Alkene | Pd(OAc)₂ / Tri(o-tolyl)phosphine | Acetonitrile | 80-100 | Yields vary |
| Data compiled from references[1][2][7]. Yields are representative and can vary based on specific substrates and conditions. Reactions are typically performed on N-protected 4-iodoimidazole. |
Experimental Protocols
Protocol 1: N-Tritylation of 4-Iodo-1H-imidazole
This initial step protects the imidazole nitrogen, which is often required for high yields in subsequent coupling reactions.[1]
Materials:
-
4-Iodo-1H-imidazole (1.0 eq)
-
Trityl chloride (TrCl) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 4-iodo-1H-imidazole in anhydrous DCM in a round-bottom flask.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add trityl chloride portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-iodo-1-trityl-1H-imidazole.[1]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a rapid and efficient method for coupling an arylboronic acid with this compound.[2]
Materials:
-
4-Iodo-1-trityl-1H-imidazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)
-
Triphenylphosphine (PPh₃) (0.2 eq)
-
Dioxane and Ethanol mixture
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add 4-iodo-1-trityl-1H-imidazole, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add the dioxane and ethanol solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-1-tritylimidazole.[2]
Diagram 2: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.
Role in Drug Discovery and Development
The ability to easily diversify the imidazole core using this compound as a starting point is of paramount importance for drug discovery. It allows for the systematic exploration of structure-activity relationships (SAR) by synthesizing libraries of related compounds with different substituents at the C4 position. This approach is crucial for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. This intermediate is a key component in the synthesis of kinase inhibitors, antifungal agents, and histamine receptor antagonists.[8]
Diagram 3: Role of this compound in the drug discovery pipeline.
Conclusion
This compound is a highly effective and versatile reagent in organic synthesis. Its mechanism of action is defined by the complementary roles of the trityl protecting group and the reactive C-I bond. This combination provides a powerful platform for the synthesis of diverse, functionalized imidazole derivatives through reliable and high-yielding palladium-catalyzed cross-coupling reactions. The straightforward experimental protocols and the broad applicability of this intermediate solidify its importance as a cornerstone building block for researchers in the pharmaceutical and chemical industries.
References
Methodological & Application
Synthesis of 4-Iodo-1-tritylimidazole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Iodo-1-tritylimidazole from 4-iodoimidazole, a crucial step in the development of various pharmaceutical compounds. The protection of the imidazole nitrogen with a trityl group is a common strategy to prevent side reactions and enhance solubility during subsequent cross-coupling reactions.[1]
Reaction Overview
The synthesis involves the N-tritylation of 4-iodoimidazole using trityl chloride in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism where the imidazole nitrogen attacks the electrophilic carbon of trityl chloride.
Quantitative Data Summary
The following table summarizes the key quantitative data from a representative synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Iodo-1H-imidazole | [1] |
| Reagent | Trityl chloride (TrCl) | [1] |
| Base | Triethylamine (TEA) | [1][2] |
| Solvent | N,N-Dimethylformamide (DMF) | [2] |
| Molar Ratio (4-iodoimidazole:TrCl:TEA) | 1.0 : 1.1 : 1.2 | [1][2] |
| Reaction Temperature | 20°C | [2] |
| Reaction Time | 24 hours | [2] |
| Yield | 94.0% | [2] |
| Melting Point | 148-150 °C | [2] |
Experimental Protocol
This protocol details the procedure for the synthesis and purification of this compound.
Materials:
-
4-Iodo-1H-imidazole (1.0 eq)[1]
-
Trityl chloride (TrCl) (1.1 eq)[1]
-
Anhydrous N,N-Dimethylformamide (DMF)[2]
-
Deionized water
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-iodo-1H-imidazole (e.g., 3.5 g, 18.0 mmol) in anhydrous DMF (70 mL).[2]
-
Addition of Reagents: To the solution, add triethylamine (3.0 mL, 21.7 mmol) followed by trityl chloride (5.5 g, 19.7 mmol).[2]
-
Reaction: Stir the reaction mixture at 20°C for 24 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Quenching: Upon completion, pour the reaction mixture into water to quench the reaction and precipitate the product.[2]
-
Isolation of Crude Product: Collect the precipitated solid by filtration.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1][2] A suitable eluent system is a gradient of hexane and ethyl acetate.[1]
-
Final Product: Concentrate the fractions containing the pure product under reduced pressure to obtain this compound as a white solid (e.g., 7.4 g, 94.0% yield).[2]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Suzuki Coupling with 4-Iodo-1-tritylimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 4-iodo-1-tritylimidazole with various aryl and heteroaryl boronic acids. This reaction is a powerful tool for the synthesis of 4-substituted imidazole derivatives, which are important scaffolds in medicinal chemistry and drug development.
The trityl protecting group on the imidazole nitrogen prevents side reactions and improves the solubility of the starting material, often leading to higher yields and cleaner reactions. The C-I bond at the 4-position of the imidazole ring is readily activated by a palladium catalyst, facilitating the formation of a new carbon-carbon bond with the boronic acid.
Experimental Protocols
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. The reaction conditions can be adapted for a variety of boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of Dioxane and Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and equipment (Schlenk flask or sealed vial, condenser, magnetic stirrer, heating mantle or oil bath)
-
Solvents for workup and purification (e.g., Ethyl acetate, water, brine)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Solvent and Catalyst Addition: Add the anhydrous solvent to the flask. If a solvent mixture like dioxane/water is used, it should be degassed prior to use. Add the palladium catalyst (typically 2-5 mol%) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1-tritylimidazole.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various boronic acids under different reaction conditions.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 4-6 | 95[1] |
| 2 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane | 80 | 12 | 88[1] |
| 3 | 4-Methylsulfanylphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene/Methanol | Reflux | 12 | 68[2] |
| 4 | 2-Acetylphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene/Methanol | Reflux | 12 | 79[2] |
| 5 | 4-Pyridinylboronic acid | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85 (representative) |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane | 100 | 12 | ~80 (representative) |
Note: Yields are for the isolated product after purification. Representative yields for entries 5 and 6 are based on typical outcomes for similar Suzuki coupling reactions.
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: 4-Iodo-1-tritylimidazole as a Precursor for Radiosynthesis of PET Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-1-tritylimidazole is a pivotal precursor in the synthesis of radiolabeled imidazole-based compounds for Positron Emission Tomography (PET) imaging. The imidazole moiety is a core structure in numerous biologically active molecules, and its radiolabeling allows for the non-invasive in vivo study of various physiological and pathological processes. The presence of an iodine atom at the 4-position provides a versatile handle for introducing positron-emitting radionuclides through transition-metal-catalyzed cross-coupling reactions. The trityl (triphenylmethyl) protecting group on the imidazole nitrogen enhances the precursor's stability and solubility in organic solvents, facilitating its use in multi-step syntheses.
This document provides detailed protocols for the use of this compound in the synthesis of radiolabeled PET tracers, primarily through Palladium-catalyzed Stille and Suzuki-Miyaura cross-coupling reactions. These methods are widely employed for the formation of carbon-carbon bonds in the final radiolabeling step.
Core Applications
The primary application of this compound in radiolabeling is as a stable, non-radioactive precursor for the late-stage introduction of a positron-emitting radionuclide. This is typically achieved by coupling it with a radiolabeled partner. The choice of coupling reaction depends on the available radiolabeled synthon.
-
Stille Coupling: This reaction involves the coupling of this compound with a radiolabeled organostannane reagent. It is known for its tolerance of a wide variety of functional groups.[1][2]
-
Suzuki-Miyaura Coupling: This method utilizes the reaction of this compound with a radiolabeled boronic acid or boronic ester.[3][4] This approach is favored for its relatively mild reaction conditions and the low toxicity of the boron-containing reagents.[3]
Following the coupling reaction, the trityl protecting group is typically removed to yield the final radiolabeled imidazole derivative.
Experimental Protocols
Protocol 1: Radiosynthesis via Stille Cross-Coupling
This protocol describes a general procedure for the Palladium-catalyzed Stille cross-coupling of this compound with a radiolabeled organostannane (e.g., [¹¹C]methyltributylstannane or a [¹⁸F]fluoroaryltributylstannane).
Materials and Reagents:
| Reagent/Material | Supplier/Grade | Notes |
| This compound | Commercially Available | Store under inert atmosphere |
| Radiolabeled Organostannane | Synthesized in-house | e.g., [¹¹C]CH₃SnBu₃, [¹⁸F]ArSnBu₃ |
| Pd₂(dba)₃ | Commercially Available | Tris(dibenzylideneacetone)dipalladium(0) |
| P(o-tol)₃ | Commercially Available | Tri(o-tolyl)phosphine |
| Anhydrous, degassed DMF | Anhydrous, <50 ppm H₂O | N,N-Dimethylformamide |
| Reaction Vial | 2 mL, V-shaped | For microwave or conventional heating |
| HPLC System | Radiodetector, UV detector | For purification and analysis |
Procedure:
-
Preparation: In a 2 mL V-shaped reaction vial, add this compound (1.0-5.0 mg).
-
Catalyst/Ligand Addition: Add Pd₂(dba)₃ and P(o-tol)₃ in a suitable molar ratio (e.g., 1:4).
-
Solvent Addition: Add anhydrous, degassed DMF (200-500 µL).
-
Radiolabeled Precursor Addition: Add the solution of the radiolabeled organostannane in a suitable solvent.
-
Reaction: Seal the vial and heat the reaction mixture. Typical conditions are 80-120 °C for 5-15 minutes. Microwave heating can significantly shorten the reaction time.
-
Quenching and Purification: After cooling, the reaction mixture is diluted with mobile phase and purified by semi-preparative HPLC.
-
Deprotection (if required): The collected fraction containing the tritylated radiolabeled product is treated with an acid (e.g., TFA or HCl) to remove the trityl group.[5]
-
Final Purification: The deprotected product is then purified by a second HPLC run or solid-phase extraction to yield the final radiotracer.
Protocol 2: Radiosynthesis via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a radiolabeled boronic acid or boronic ester (e.g., a [¹⁸F]fluoroarylboronic ester).
Materials and Reagents:
| Reagent/Material | Supplier/Grade | Notes |
| This compound | Commercially Available | Store under inert atmosphere |
| Radiolabeled Boronic Acid/Ester | Synthesized in-house | e.g., [¹⁸F]Ar-B(pin) |
| Pd(PPh₃)₄ | Commercially Available | Tetrakis(triphenylphosphine)palladium(0) |
| Aqueous Base | e.g., 2 M Na₂CO₃ or K₂CO₃ | Degassed |
| Anhydrous, degassed solvent | e.g., Dioxane, Toluene, or DMF | |
| Reaction Vial | 2 mL, V-shaped | For microwave or conventional heating |
| HPLC System | Radiodetector, UV detector | For purification and analysis |
Procedure:
-
Preparation: To a 2 mL V-shaped reaction vial, add this compound (1.0-5.0 mg) and the radiolabeled boronic acid/ester.
-
Catalyst Addition: Add Pd(PPh₃)₄.
-
Solvent and Base Addition: Add the anhydrous, degassed organic solvent (e.g., Dioxane, 300 µL) and the aqueous base (e.g., 2 M Na₂CO₃, 100 µL).
-
Reaction: Seal the vial and heat the reaction mixture. Typical conditions are 90-130 °C for 10-20 minutes.
-
Quenching and Purification: After cooling, the reaction mixture is diluted with mobile phase and purified by semi-preparative HPLC.
-
Deprotection (if required): The collected fraction containing the tritylated radiolabeled product is treated with an acid (e.g., TFA or HCl) to remove the trityl group.
-
Final Purification: The deprotected product is then purified by a second HPLC run or solid-phase extraction to yield the final radiotracer.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the radiolabeling of this compound via cross-coupling reactions. Please note that these are representative values and optimization is required for specific substrates and radiolabels.
| Parameter | Stille Coupling | Suzuki-Miyaura Coupling |
| Precursor Amount | 1-5 mg | 1-5 mg |
| Catalyst | Pd₂(dba)₃ / P(o-tol)₃ | Pd(PPh₃)₄ |
| Solvent | Anhydrous DMF | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O |
| Base | Not typically required | 2 M Na₂CO₃ or K₂CO₃ |
| Temperature | 80-120 °C | 90-130 °C |
| Reaction Time | 5-15 min | 10-20 min |
| Typical Radiochemical Yield (RCY) | 20-60% (decay-corrected) | 30-70% (decay-corrected) |
| Molar Activity (Aₘ) | > 37 GBq/µmol (>1 Ci/µmol) | > 37 GBq/µmol (>1 Ci/µmol) |
Logical Relationship of Synthesis Steps
The overall synthetic strategy involves a logical progression from stable precursors to the final radiopharmaceutical suitable for injection.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of radiolabeled imidazole derivatives for PET imaging. Its stability and reactivity in palladium-catalyzed cross-coupling reactions allow for the efficient and late-stage introduction of positron-emitting radionuclides. The protocols provided herein offer a general framework for the development of novel imidazole-based PET tracers. Researchers are encouraged to optimize the reaction conditions for their specific target molecules to achieve the desired radiochemical yields and molar activities.
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rua.ua.es [rua.ua.es]
Application Notes and Protocols: Trityl Chloride for Imidazole Protection
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the use of trityl chloride (TrCl) as a protecting group for the imidazole moiety, a common heterocyclic motif in pharmaceuticals and biologically active molecules. The trityl group offers a robust yet readily cleavable protecting strategy, making it a valuable tool in multi-step organic synthesis.
Introduction to Trityl Protection of Imidazole
The imidazole ring, present in the amino acid histidine and numerous synthetic compounds, possesses a nucleophilic secondary amine that often requires protection during synthetic transformations. The triphenylmethyl (trityl) group is a sterically bulky protecting group that can be selectively introduced onto the imidazole nitrogen. Its key features include stability under basic and neutral conditions and facile removal under mild acidic conditions, providing orthogonality with many other protecting groups used in organic synthesis.[1] The large size of the trityl group can also impart increased solubility in organic solvents and facilitate purification by crystallization.
Key Advantages of Trityl Protection:
-
Acid Lability: The N-trityl bond is highly susceptible to cleavage under mild acidic conditions, such as with trifluoroacetic acid (TFA) or acetic acid.[1]
-
Stability: The trityl group is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and many oxidizing and reducing agents.
-
Steric Hindrance: The bulkiness of the trityl group can provide steric protection for the imidazole ring and influence the regioselectivity of subsequent reactions.
-
Improved Solubility: The hydrophobic nature of the trityl group can enhance the solubility of imidazole-containing compounds in organic solvents.
-
Crystallinity: Tritylated compounds often exhibit increased crystallinity, which can aid in purification.
Data Presentation
While comprehensive comparative studies on the N-tritylation of imidazole under various conditions are not extensively tabulated in the literature, the following tables summarize typical conditions and expected outcomes based on available protocols and related synthetic reports.
Table 1: Typical Reaction Conditions for N-Tritylation of Imidazole
| Imidazole Substrate | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Imidazole | Triethylamine (1.1-1.5) | DMF | Room Temp | 12-24 | Good to Excellent | [1] |
| Imidazole | DIPEA (1.1-1.5) | DCM | Room Temp | 12-24 | Good to Excellent | [1] |
| Substituted Imidazole | Triethylamine | Dry Acetone | Reflux | Varies | ~82 | [2] |
| Imidazole | Silver or Alkali Metal Salt | Benzene/Toluene | 20 - Boiling | Varies | Good | [3][4] |
Table 2: Conditions for Deprotection of N-Trityl Imidazole
| Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Notes | Reference |
| 1-5% TFA | DCM | Room Temp | 1-2 | Common and efficient method. | [1] |
| 80% Acetic Acid (aq) | - | Room Temp | Varies | Milder alternative to TFA. | [1] |
| BF3·Et2O, HFIP, Et3SiH | - | Varies | Varies | For acid-sensitive substrates. | [5] |
| LiCl | Methanol | Reflux | Varies | Mild, inexpensive alternative. | [6] |
Table 3: Spectroscopic Data for a Representative N-Tritylimidazole Derivative
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) | Reference |
| 1-Trityl-1H-imidazole-4-carbaldehyde | 7.92 (s, 1H), 7.81 (d, J = 8.1 Hz, 1H), 7.37–7.30 (m, 9H), 7.24–7.16 (m, 7H), 6.92 (t, J = 7.7 Hz, 1H), 6.50 (d, J = 8.3 Hz, 1H) | 144.5, 144.1, 141.3, 134.7, 130.0, 128.2, 128.0, 122.4, 122.1, 120.2, 115.4, 75.5 | 338.4 (M+) | [7][8] |
| 1-Trityl-1H-imidazole-2-carbaldehyde | 9.78 (s, 1H), 7.40-7.20 (m, 15H), 7.15 (s, 1H), 7.05 (s, 1H) | 184.5, 145.0, 142.1, 130.0, 128.2, 128.0, 121.8 | 338.4 (M+) | [7] |
Experimental Protocols
Protection of Imidazole with Trityl Chloride
This protocol describes a general procedure for the N-tritylation of imidazole.
Materials:
-
Imidazole (1.0 eq)
-
Trityl chloride (TrCl) (1.0-1.2 eq)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) (1.1-1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate or other suitable extraction solvent
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 eq) in anhydrous DMF or DCM.
-
Add triethylamine or DIPEA (1.1-1.5 eq) to the solution and stir.
-
Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole.[1]
Deprotection of N-Trityl Imidazole
This protocol outlines the removal of the trityl group under acidic conditions.
Materials:
-
N-trityl imidazole derivative
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the N-trityl imidazole derivative in DCM.
-
Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.
-
Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.[1]
-
Once the reaction is complete, carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the deprotected imidazole.
-
Further purification can be performed by chromatography or recrystallization if necessary.
Visualizations
Caption: Experimental workflow for the N-tritylation of imidazole.
Caption: Mechanism of acid-catalyzed deprotection of N-trityl imidazole.
Caption: Logical workflow of a synthesis involving trityl protection of imidazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3872095A - N-trityl-imidazoles and their production - Google Patents [patents.google.com]
- 4. US3767668A - Process for the production of n-trityl-imidazoles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. rua.ua.es [rua.ua.es]
- 7. 1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | C23H18N2O | CID 618253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233 - PubChem [pubchem.ncbi.nlm.nih.gov]
reaction conditions for N-tritylation of 4-iodo-1H-imidazole
Application Note: N-Tritylation of 4-Iodo-1H-Imidazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and reaction conditions for the N-tritylation of 4-iodo-1H-imidazole. The N-tritylation is a crucial protection step for the imidazole nitrogen, preventing side reactions and improving solubility, thereby facilitating further functionalization, such as palladium-catalyzed cross-coupling reactions.[1] The bulky trityl group offers significant steric hindrance around the protected nitrogen.[2] This application note summarizes various reaction conditions, presents a standardized experimental protocol, and includes a visual workflow to guide researchers in this synthetic transformation. The primary method involves the reaction of 4-iodo-1H-imidazole with trityl chloride in the presence of a base.
Reaction Scheme
The N-tritylation of 4-iodo-1H-imidazole proceeds via a nucleophilic substitution reaction where the deprotonated imidazole nitrogen attacks the electrophilic carbon of trityl chloride.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various reported conditions for the N-tritylation of imidazole derivatives. These conditions are adaptable for 4-iodo-1H-imidazole and offer a comparative overview for reaction optimization.
| Entry | Reactant | Base | Solvent | Reactant:TrCl:Base (eq.) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodo-1H-imidazole | Triethylamine (Et₃N) | Dichloromethane (DCM) | 1.0 : 1.1 : 1.2 | Room Temp. | 12-16 | N/A | [1] |
| 2 | Imidazole | Et₃N or DIPEA | DCM or DMF | 1.0 : 1.0-1.2 : 1.1-1.5 | Room Temp. | 12-24 | N/A | [2] |
| 3 | Imidazole | Sodium Hydride (NaH) | DMF | 1.0 : 1.0 : 1.1 | Room Temp. | 18 | 83% | [3] |
| 4 | Imidazole Derivatives | None | Acetonitrile (CH₃CN) | 1.0 : 1.0 : - | Room Temp. | 48 | 20-81% | [4] |
| 5 | Imidazole alkali salts | - | Benzene, Toluene, etc. | N/A | 20-110 | N/A | N/A | [5] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the N-tritylation of 4-iodo-1H-imidazole, primarily adapted from established procedures.[1]
Protocol 1: N-Tritylation using Triethylamine in Dichloromethane
This is a widely used and reliable method for the N-tritylation of 4-iodo-1H-imidazole.[1]
Materials:
-
4-Iodo-1H-imidazole (1.0 eq)
-
Trityl chloride (TrCl) (1.1 eq)[1]
-
Triethylamine (Et₃N) (1.2 eq)[1]
-
Anhydrous Dichloromethane (DCM)[1]
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-iodo-1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM).[1]
-
-
Reagent Addition:
-
Reaction Monitoring:
-
Work-up:
-
Upon completion, quench the reaction by adding deionized water.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield the pure 4-iodo-1-(trityl)-1H-imidazole.[1]
-
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the N-tritylation of 4-iodo-1H-imidazole.
Caption: Workflow for the N-tritylation of 4-iodo-1H-imidazole.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Iodo-1-tritylimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4-iodo-1-tritylimidazole. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of the Suzuki coupling reaction with this compound.
Issue 1: Low to No Conversion of Starting Material
Question: My Suzuki coupling reaction with this compound shows low or no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a common challenge, often stemming from issues with the catalyst, reaction conditions, or the inherent steric hindrance of the substrate. The bulky trityl protecting group on the imidazole can impede the approach of the catalyst to the reaction center. Here are the primary factors to investigate:
-
Catalyst Inactivity or Inhibition: The palladium catalyst is central to the reaction. Its performance can be compromised by:
-
Poor Catalyst Choice: For sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ may not be optimal. More robust catalyst systems are often required.
-
Catalyst Degradation: Palladium catalysts can be sensitive to air and moisture. Ensure your catalyst is fresh and handled under an inert atmosphere.
-
-
Inefficient Oxidative Addition or Reductive Elimination: The steric bulk of the trityl group can hinder key steps in the catalytic cycle.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the reaction. For sterically demanding substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[1] These ligands can promote both the oxidative addition and the final reductive elimination step.
-
-
Suboptimal Reaction Conditions:
-
Base Selection: The choice of base is critical for the transmetalation step. While potassium carbonate (K₂CO₃) can be effective, stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often better suited for challenging couplings.[1]
-
Solvent Effects: The solvent influences the solubility of reactants and the overall reaction kinetics. Aprotic solvents such as dioxane, toluene, and THF are commonly used.[1] Sometimes, a mixture of solvents is beneficial.
-
Temperature: Higher reaction temperatures can help overcome the activation energy barrier associated with sterically hindered substrates.
-
Issue 2: Significant Formation of Side Products
Question: My reaction is producing significant amounts of side products, such as the homocoupling of the boronic acid and/or dehalogenation of the starting material. How can I minimize these unwanted reactions?
Answer:
The formation of byproducts indicates that undesired reaction pathways are competing with the desired cross-coupling. Here’s how to address common side reactions:
-
Homocoupling of Boronic Acid: This occurs when the boronic acid couples with itself.
-
Thorough Degassing: The presence of oxygen can promote homocoupling. Ensure your reaction mixture and solvents are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[2]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, leading to side reactions.[3]
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (often water), which reduces the concentration of the active nucleophile.
-
Anhydrous Conditions: For sensitive boronic acids, using anhydrous solvents and reagents, and running the reaction under a strictly inert atmosphere can minimize this side reaction.
-
Choice of Base and Solvent: The rate of protodeboronation can be influenced by the reaction conditions. Sometimes, a weaker base or a less protic solvent can mitigate this issue.
-
-
Dehalogenation of this compound: This results in the formation of 1-tritylimidazole.
-
Optimize Reaction Conditions: This side reaction can be favored under harsh conditions. Screening different bases, solvents, and temperatures can help to favor the desired cross-coupling pathway.
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the imidazole nitrogen for the Suzuki coupling reaction?
A1: Yes, for Suzuki coupling reactions with 4-iodoimidazole, protection of the imidazole nitrogen is often crucial to prevent side reactions and improve solubility.[4] The trityl group is a common choice for this purpose.
Q2: What are the best practices for setting up a Suzuki coupling reaction with this compound?
A2: To ensure the best chance of success, follow these key steps:
-
Use dry glassware and reagents.
-
Thoroughly degas all solvents and the reaction mixture.
-
Maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Add the catalyst and ligand last, under a positive pressure of inert gas.
Q3: Can the trityl group be cleaved under the Suzuki coupling reaction conditions?
A3: The trityl group is generally stable under the basic conditions of the Suzuki coupling reaction. However, it is sensitive to acidic conditions.[5][6] Therefore, care should be taken during the workup to avoid acidic washes if the trityl group needs to be retained.
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product.
Data Presentation
The following tables summarize optimized reaction conditions for the Suzuki coupling of N-protected 4-iodoimidazoles with different boronic acids.
Table 1: Suzuki Coupling of this compound with Aryl- and Heteroarylboronic Acids
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 95 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 88 |
Data adapted from a study on the functionalization of 4-iodo-1H-imidazole.
Experimental Protocols
Protocol 1: General Procedure for N-Tritylation of 4-Iodo-1H-imidazole
This protocol describes the protection of the imidazole nitrogen, which is a common prerequisite for subsequent cross-coupling reactions.[4]
Materials:
-
4-Iodo-1H-imidazole (1.0 eq)
-
Trityl chloride (TrCl) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 4-iodo-1H-imidazole in anhydrous DCM in a round-bottom flask.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add trityl chloride portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-iodo-1-(trityl)-1H-imidazole.
Protocol 2: Suzuki-Miyaura Coupling of 4-Iodo-1-(trityl)-1H-imidazole with Phenylboronic Acid
This protocol details the synthesis of 4-phenyl-1-(trityl)-1H-imidazole.[4]
Materials:
-
4-Iodo-1-(trityl)-1H-imidazole (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
To a reaction vessel, add 4-iodo-1-(trityl)-1H-imidazole, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of the inert gas.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting iodide.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the desired product.
Visualizations
The following diagrams illustrate the general workflow for the Suzuki coupling reaction and a troubleshooting decision tree.
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.
References
troubleshooting low yield in 4-Iodo-1-tritylimidazole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of 4-iodo-1-tritylimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the synthesis of this compound?
A1: Low yields are frequently due to incomplete reaction, which can be caused by several factors including inadequate quality or stoichiometry of reagents, presence of moisture, or suboptimal reaction conditions. Another significant factor can be the loss of product during the workup and purification stages.
Q2: I see unreacted 4-iodo-1H-imidazole in my crude product. How can I improve the conversion?
A2: To improve conversion, ensure that at least a slight excess (1.1-1.2 equivalents) of trityl chloride is used. The base, typically triethylamine, should also be in excess (1.2-1.5 equivalents) to effectively scavenge the HCl byproduct.[1][2] Additionally, extending the reaction time (up to 24 hours) and ensuring anhydrous conditions can significantly improve the yield.[2]
Q3: My final product appears to be degrading. What are the stability considerations for this compound?
A3: The N-trityl bond is highly susceptible to cleavage under acidic conditions.[2] Exposure to acid, even during workup or chromatography on silica gel that is too acidic, can lead to the removal of the trityl protecting group. It is crucial to maintain neutral or slightly basic conditions throughout the purification process.
Q4: Are there common side products I should be aware of?
A4: Besides unreacted starting material, a potential byproduct is triphenylmethanol, formed from the hydrolysis of trityl chloride if moisture is present in the reaction. If the starting 4-iodo-1H-imidazole is impure and contains 4,5-diiodo-1H-imidazole, the corresponding N-tritylated di-iodinated byproduct will also be formed.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or suboptimal temperature. | Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction can be left to stir at room temperature for 12-24 hours.[2] |
| Poor Quality of Reagents: Degradation of trityl chloride due to moisture, or impure 4-iodo-1H-imidazole. | Use fresh, high-purity reagents. Ensure trityl chloride is handled under anhydrous conditions. | |
| Suboptimal Stoichiometry: Incorrect molar ratios of reactants. | Use a slight excess of trityl chloride (1.1-1.2 eq.) and triethylamine (1.2-1.5 eq.) relative to 4-iodo-1H-imidazole.[1][2] | |
| Product Loss During Workup/Purification: Product may be partially lost during extraction or adhere to the silica gel during chromatography. | Ensure complete extraction with an appropriate solvent like dichloromethane (DCM). Use a well-packed silica gel column and an appropriate eluent system (e.g., hexane/ethyl acetate gradient) for purification.[1] | |
| Presence of Starting Material in Product | Incomplete Deprotonation of Imidazole: The basicity of triethylamine may be insufficient for complete deprotonation, reducing the nucleophilicity of the imidazole nitrogen.[3] | Ensure a sufficient excess of triethylamine is used. Alternatively, a stronger non-coordinating base like N,N-diisopropylethylamine (DIPEA) can be tested.[2] |
| Insufficient Reaction Time: The reaction may not have reached completion. | Allow the reaction to proceed for a longer duration (up to 24 hours), monitoring by TLC.[2] | |
| Formation of Unexpected Byproducts | Presence of Moisture: Trityl chloride can react with water to form triphenylmethanol. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Acidic Conditions During Workup: The trityl group is acid-labile and can be cleaved.[2][4] | During the aqueous workup, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any generated acid. | |
| Difficulty in Product Purification | Co-elution of Impurities: Triphenylmethanol or other impurities may have similar polarity to the product. | Optimize the solvent system for column chromatography. A gradient elution from hexane to a mixture of hexane and ethyl acetate is often effective.[1] |
| Product "Oiling Out" Instead of Solidifying: Presence of significant impurities can inhibit crystallization. | If the product oils out after chromatography, try redissolving it in a minimal amount of a suitable solvent and triturating with a non-solvent to induce precipitation. |
Experimental Protocols
Synthesis of this compound
This protocol describes the N-tritylation of 4-iodo-1H-imidazole.
Materials:
-
4-Iodo-1H-imidazole (1.0 eq)
-
Trityl chloride (TrCl) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodo-1H-imidazole (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add trityl chloride (1.1 eq) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[1]
-
Upon completion, quench the reaction with deionized water.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.[1]
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield issues.
References
Technical Support Center: Purification of 4-Iodo-1-tritylimidazole by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Iodo-1-tritylimidazole via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The primary impurities typically arise from the N-tritylation of 4-iodo-1H-imidazole and can include:
-
Unreacted 4-iodo-1H-imidazole: The starting material for the tritylation reaction.
-
Trityl chloride: The tritylating agent.
-
Triphenylmethanol: A common byproduct formed from the hydrolysis of trityl chloride.
-
Over-iodinated imidazole species: If the starting 4-iodo-1H-imidazole contains di- or tri-iodinated impurities, these may also become tritylated.
Q2: What is the recommended stationary and mobile phase for the column chromatography of this compound?
The most common and effective method for the purification of this compound is column chromatography using silica gel as the stationary phase.[1] A gradient elution with a mobile phase consisting of a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate is typically employed.[1][2]
Q3: How can I monitor the progress of the column chromatography?
The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). The spots on the TLC plate can be visualized under UV light. The desired product, this compound, should have a specific retention factor (Rf) value that distinguishes it from impurities.
Q4: My compound is not moving from the baseline of the TLC plate, even with a high concentration of ethyl acetate. What should I do?
If this compound or impurities are too polar to move with a hexane/ethyl acetate system, a more polar solvent system may be required. Consider adding a small percentage of methanol to the ethyl acetate. However, be aware that using high concentrations of methanol can sometimes lead to the dissolution of the silica gel.
Q5: The separation between my product and an impurity is very poor. What can I do to improve it?
To improve poor separation:
-
Optimize the solvent system: A shallower gradient during the column elution can enhance separation. Test various ratios of hexane and ethyl acetate using TLC to find the optimal mobile phase composition that provides the best separation between your product and the impurity.
-
Reduce the column loading: Overloading the column with the crude product can lead to broad peaks and poor resolution. As a general rule, the amount of silica gel should be at least 30-50 times the weight of the crude material.
-
Consider a different stationary phase: If silica gel does not provide adequate separation, other stationary phases like alumina could be explored.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of Purified Product | The compound may have decomposed on the silica gel column. | Test the stability of this compound on a small amount of silica gel before performing a large-scale purification. If it is unstable, consider using a less acidic stationary phase like neutral alumina. |
| The polarity of the elution solvent was not high enough to elute the product from the column. | After running the initial gradient, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or ethyl acetate with a small percentage of methanol) to check if the product is still retained on the column. | |
| The product is highly soluble in the mobile phase and eluted very quickly (in the solvent front). | Check the initial fractions collected from the column by TLC. If the product is in the first few fractions, a less polar mobile phase should be used at the beginning of the elution. | |
| Co-elution of Product and Impurities | The chosen solvent system does not provide adequate separation. | Perform a thorough TLC analysis with a range of hexane/ethyl acetate ratios to identify a solvent system that maximizes the difference in Rf values between the product and impurities. |
| The column was overloaded with the crude product. | Reduce the amount of crude material loaded onto the column. A good starting point is a 1:50 ratio of crude product to silica gel by weight. | |
| Improperly packed column leading to channeling. | Ensure the silica gel is packed uniformly in the column without any cracks or air bubbles. | |
| Product Elutes as a Broad Band (Tailing) | The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of a suitable solvent for loading. If the product is poorly soluble, consider a "dry loading" technique where the product is adsorbed onto a small amount of silica gel before being added to the top of the column.[3] |
| Strong interaction between the product and the stationary phase. | Adding a small amount of a modifier like triethylamine to the mobile phase can sometimes improve the peak shape for compounds that interact strongly with the acidic silica gel. | |
| Product is Contaminated with an Unknown Impurity | The impurity may have been present in the starting materials or formed during the reaction. | Characterize the impurity using analytical techniques like NMR or mass spectrometry to understand its structure and polarity, which will aid in developing a better purification strategy. |
Quantitative Data Summary
The following table provides a summary of typical parameters used in the purification of this compound and related compounds by column chromatography. The optimal conditions for a specific experiment should be determined by TLC analysis.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica gel (230-400 mesh) | Standard grade silica gel is commonly used. |
| Mobile Phase | Hexane/Ethyl Acetate (gradient) | A typical gradient starts with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increases the proportion of ethyl acetate. A 1:1 mixture has been used for a similar compound.[2] |
| Typical Rf Value | ~0.2 - 0.4 | The ideal Rf value for good separation on a column is generally in this range. This should be determined by TLC before running the column. |
| Sample Loading | 1-2% of silica gel weight | Overloading can significantly decrease separation efficiency. |
| Expected Yield | >80% | Yields can vary depending on the purity of the crude material and the efficiency of the chromatographic separation. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline for the purification of this compound. The specific solvent gradient should be optimized based on preliminary TLC analysis of the crude product.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase bed.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
2. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the mobile phase).
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the level is just at the top of the silica.
-
Alternative Dry Loading: If the crude product has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[3]
3. Elution and Fraction Collection:
-
Begin eluting the column with the initial low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture. A stepwise or linear gradient can be used.
-
Collect fractions of the eluent in separate test tubes.
4. Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Combine the pure fractions containing the desired product.
-
Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to obtain the purified this compound as a solid.
Visualization of the Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Synthesis of 4-Iodo-1-tritylimidazole
Welcome to the technical support center for the synthesis of 4-Iodo-1-tritylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of this compound?
A1: The primary byproducts in this synthesis typically originate from the initial iodination of imidazole. The most prevalent byproduct is the over-iodinated species, 4,5-diiodo-1H-imidazole.[1] The formation of 2,4,5-triiodo-1H-imidazole has also been reported, although it is generally less common.[1][2] Additionally, unreacted starting materials such as imidazole and 4-iodo-1H-imidazole can be present as impurities in the final product if the reactions are incomplete or purification is inadequate.
Q2: How can I minimize the formation of over-iodinated byproducts like 4,5-diiodo-1H-imidazole?
A2: To enhance the selectivity for the desired mono-iodinated product (4-iodo-1H-imidazole), controlling the reaction stoichiometry and temperature is crucial. Using a molar excess of imidazole relative to iodine can effectively suppress the formation of multi-iodinated species; a molar ratio of iodine to imidazole between 1:2 and 1:5 is often recommended.[2] Conducting the iodination reaction at a low temperature, typically 0 °C, also helps to decrease the reaction rate and improve selectivity.[2][3]
Q3: What are the best methods for purifying the crude this compound and removing byproducts?
A3: Purification is often a multi-step process. For the intermediate, 4-iodo-1H-imidazole, a multi-step recrystallization is highly effective.[2] This process leverages the different solubilities of the mono- and di-iodinated compounds. A common technique involves dissolving the crude mixture in a hot solvent system like water and ethanol, where the less soluble 4,5-diiodo-1H-imidazole can be removed by hot filtration.[1][4] The desired 4-iodo-1H-imidazole then crystallizes from the filtrate upon cooling.[1] For the final product, this compound, purification is typically achieved by column chromatography on silica gel.[5]
Q4: I am seeing unreacted 4-iodo-1H-imidazole in my final product after the tritylation step. What could be the cause?
A4: The presence of unreacted 4-iodo-1H-imidazole suggests an incomplete reaction during the N-tritylation step. This could be due to several factors:
-
Insufficient reaction time: The reaction may need to be stirred for a longer period (e.g., 12-16 hours) to ensure completion.[5]
-
Reagent quality: The trityl chloride or the base (e.g., triethylamine) may be of poor quality or degraded.
-
Moisture: The presence of moisture can consume the reagents. Ensure anhydrous conditions are maintained throughout the reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 4-iodo-1H-imidazole | Formation of significant amounts of 4,5-diiodo-1H-imidazole.[1] | Increase the molar ratio of imidazole to iodine (e.g., 2:1 to 5:1).[2][3] Maintain a low reaction temperature (0 °C).[2][3] |
| Incomplete reaction. | Extend the reaction time, monitoring progress by TLC.[2] Ensure high-purity, fresh reagents are used.[2] | |
| Product Contaminated with Di- and Tri-iodinated Byproducts | Over-iodination due to excess iodinating agent or high temperature.[3] | Carefully control the stoichiometry of iodine.[3] Perform the reaction at a controlled low temperature (e.g., 0 °C).[3] |
| Inefficient purification. | Employ a two-step recrystallization process for the 4-iodo-1H-imidazole intermediate.[4] Use hot filtration to remove the less soluble 4,5-diiodo-1H-imidazole.[1][4] | |
| Final Product Contaminated with Unreacted Imidazole | Inefficient extraction or recrystallization of the 4-iodo-1H-imidazole intermediate. | After initial filtration of the crude product, extract the filtrate with a suitable organic solvent like ethyl acetate to recover unreacted imidazole.[1] Optimize the recrystallization solvent system to ensure imidazole remains in the mother liquor.[1] |
| Low Conversion in N-Tritylation Step | Insufficient reaction time or temperature. | Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.[5] |
| Poor quality of trityl chloride or base. | Use fresh, high-purity trityl chloride and triethylamine. Ensure the solvent (e.g., DCM) is anhydrous.[5] |
Visualizing the Synthesis and Byproduct Formation
Caption: Synthetic pathway to this compound and common byproducts.
Experimental Protocols
Protocol 1: Synthesis of 4-iodo-1H-imidazole
This protocol focuses on the direct iodination of imidazole, adapted from literature procedures.[3][6]
Materials:
-
Imidazole
-
Sodium hydroxide (NaOH)
-
Sodium iodide (NaI)
-
Iodine (I₂)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Ethanol
-
Isopropanol
-
n-Hexane
-
Water
Procedure:
-
Preparation of Imidazole Solution: Dissolve sodium hydroxide (e.g., 24.0 g, 0.60 mol) in water (150 mL) and cool to room temperature. Add imidazole (e.g., 40.8 g, 0.60 mol) and stir until fully dissolved.[3]
-
Preparation of Iodine Solution: In a separate beaker, dissolve sodium iodide (e.g., 33.8 g, 0.23 mol) in water (45 mL), cool to room temperature, and then add iodine (e.g., 38.1 g, 0.15 mol).[3]
-
Reaction: Cool the imidazole solution to 0 °C in an ice bath. Add the iodine solution dropwise to the imidazole solution while maintaining the temperature at 0 °C. After the addition is complete, continue to stir the reaction mixture at 0 °C for approximately 6 hours.[3][6]
-
Work-up and Isolation: Adjust the pH of the reaction mixture to 7-8 with concentrated hydrochloric acid to precipitate a white solid. Collect the solid by suction filtration. This crude product is a mixture of 4-iodo-1H-imidazole and 4,5-diiodo-1H-imidazole.[1][3]
-
Purification by Recrystallization:
-
Step 1 (Removal of Di-iodo byproduct): Transfer the crude solid to a flask. Add a solvent mixture of water and a small amount of ethanol (e.g., 120 mL water and 4 mL ethanol). Heat the mixture to reflux for about 1 hour. Perform a hot suction filtration. The solid collected on the filter is primarily 4,5-diiodo-1H-imidazole.[4][7]
-
Step 2 (Crystallization of Product): Cool the filtrate to room temperature to allow 4-iodo-1H-imidazole to crystallize. Collect the white solid by suction filtration.[7]
-
Step 3 (Final Recrystallization): For higher purity, recrystallize the obtained white solid from a mixed solvent such as isopropanol and n-hexane.[7]
-
Protocol 2: Synthesis of this compound
This protocol describes the N-tritylation of 4-iodo-1H-imidazole.[5]
Materials:
-
4-iodo-1H-imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
Dissolve 4-iodo-1H-imidazole (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add trityl chloride (1.1 eq) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-iodo-1-(trityl)-1H-imidazole.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]
- 7. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
improving the solubility of 4-Iodo-1-tritylimidazole for reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Iodo-1-tritylimidazole in reaction setups.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a white solid compound. Due to the bulky and non-polar trityl group, its solubility in aqueous solutions is poor.[1] It generally exhibits better solubility in non-polar organic solvents and is slightly soluble in some polar aprotic solvents.[1][2]
Q2: In which organic solvents is this compound soluble?
Qualitative solubility information indicates that this compound is:
-
Slightly soluble in chloroform and Dimethyl Sulfoxide (DMSO).[2]
-
Very slightly soluble in ethyl acetate.[2]
-
Exhibits good solubility in non-polar solvents such as dichloromethane and toluene.[1]
Q3: Why is my this compound not dissolving in the reaction solvent?
Several factors can contribute to poor dissolution:
-
Inappropriate Solvent Choice: The selected solvent may not be optimal for this compound.
-
High Concentration: The concentration of this compound may exceed its solubility limit in the chosen solvent.
-
Slow Dissolution Rate: The dissolution process may be slow and require assistance.
-
Low Temperature: Solubility of solids generally decreases at lower temperatures.
Q4: How can I improve the solubility of this compound for my reaction?
To enhance the solubility of this compound, consider the following strategies:
-
Solvent Selection: Opt for solvents in which it has better solubility, such as dichloromethane or toluene.[1]
-
Co-solvent Systems: Employing a mixture of solvents can improve solvating power. For instance, a mixture of 1,4-dioxane and water (4:1) has been successfully used in Suzuki-Miyaura coupling reactions.[3]
-
Heating: Gently warming the mixture can increase the rate of dissolution and the solubility limit. Care must be taken to avoid decomposition of the compound or other reagents.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process.
Troubleshooting Guide: Solubility Issues in Reactions
This guide provides a systematic approach to resolving common solubility problems encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound does not fully dissolve at the start of the reaction. | Inadequate solvent or insufficient solvent volume. | 1. Verify Solvent Choice: Confirm that the chosen solvent is appropriate for this compound (e.g., dichloromethane, toluene, or a dioxane/water mixture).[1][3]2. Increase Solvent Volume: Gradually add more solvent until the compound dissolves. Note the final concentration for future experiments.3. Use a Co-solvent: Introduce a small amount of a solvent in which the compound is more soluble, such as DMSO, to the reaction mixture. |
| Compound precipitates out of solution during the reaction. | Change in temperature or formation of an insoluble byproduct. | 1. Maintain Temperature: Ensure the reaction temperature is kept constant, as a decrease can cause precipitation.2. Analyze Precipitate: If possible, analyze the precipitate to determine if it is the starting material or an unexpected byproduct. This can help diagnose issues with the reaction itself. |
| Reaction is sluggish or incomplete. | Low concentration of dissolved reactant. | 1. Increase Temperature: Carefully heat the reaction mixture to increase the concentration of the dissolved starting material. Monitor for any signs of degradation.2. Improve Agitation: Ensure vigorous stirring to maximize contact between dissolved and undissolved material, promoting further dissolution as the reaction proceeds. |
Experimental Protocols
General Protocol for Dissolving this compound
This protocol provides a general procedure for dissolving this compound for reactions where a clear solution is desired before proceeding.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., dichloromethane, 1,4-dioxane)
-
Reaction vessel with a stir bar
-
Heating mantle or oil bath (optional)
-
Ultrasonic bath (optional)
Procedure:
-
To the reaction vessel, add the desired amount of this compound.
-
Add a portion of the chosen solvent and begin stirring.
-
If the compound does not readily dissolve, the following steps can be taken:
-
Heating: Gently warm the mixture while stirring. Monitor the temperature to avoid any potential degradation.
-
Sonication: Place the reaction vessel in an ultrasonic bath for short intervals until the solid dissolves.
-
-
Once a clear solution is obtained, allow it to return to the desired reaction temperature before adding other reagents.
Protocol for Suzuki-Miyaura Coupling of this compound
This protocol details a Suzuki-Miyaura coupling reaction, a common application for this compound.[3]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture to the vessel.
-
Add the Pd(PPh₃)₄ catalyst to the stirring solution.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow for Synthesis and Application
The following diagram illustrates a typical experimental workflow, starting from the synthesis of this compound to its use in a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the synthesis and subsequent Suzuki coupling of this compound.
Troubleshooting Logic for Dissolution Issues
This diagram presents a logical approach to troubleshooting common dissolution problems.
Caption: Decision tree for troubleshooting the dissolution of this compound.
References
Technical Support Center: Deprotection of 1-Tritylimidazole Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the deprotection of 1-tritylimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete or slow deprotection of my 1-tritylimidazole derivative?
A1: Incomplete detritylation is a frequent issue that can stem from several factors:
-
Insufficient Acid Strength or Concentration: The N-trityl bond is cleaved under acidic conditions, and the reaction rate is highly dependent on the acid's strength and concentration.[1][2] If the reaction is sluggish, the acidic conditions may be too mild.
-
Steric Hindrance: In complex molecules, the trityl group may be sterically shielded, hindering the access of reagents to the cleavage site.[2]
-
Suboptimal Reaction Time or Temperature: Deprotection reactions are typically run for 1-4 hours at room temperature.[3] Insufficient time or lower temperatures can lead to incomplete reactions.
-
Reagent Quality: Degradation of acidic reagents (e.g., absorption of atmospheric moisture) can reduce their efficacy.
Q2: I'm observing unexpected byproducts in my reaction mixture. What are they and how can I prevent their formation?
A2: The primary cause of byproduct formation is the highly stable and reactive trityl cation (Tr⁺) generated during acid-catalyzed cleavage.[1] This electrophile can cause several side reactions:
-
Re-attachment of the Trityl Group: The trityl cation can re-alkylate the deprotected imidazole nitrogen, leading to an equilibrium mixture and incomplete conversion.[4]
-
Alkylation of Other Nucleophiles: In peptide synthesis, nucleophilic residues such as Tryptophan, Methionine, and Cysteine are particularly susceptible to alkylation by the trityl cation.[2]
-
Prevention: The most effective strategy to prevent these side reactions is the addition of "scavengers" to the reaction mixture. Scavengers are nucleophilic agents that trap the trityl cation. Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly converts the trityl cation to triphenylmethane.[4]
Q3: I am working with a carbohydrate derivative and see a mixture of isomers after detritylation. What is happening?
A3: This is likely due to acetyl group migration , a common side reaction when deprotecting trityl ethers on acetylated carbohydrates.[5] The acidic conditions used for detritylation can catalyze the migration of a nearby acetyl group to the newly freed hydroxyl group via a cyclic orthoester intermediate.[5][6] To minimize this, use the mildest possible acidic conditions, lower the reaction temperature, and monitor the reaction closely to avoid prolonged exposure to acid.[5]
Q4: Can I selectively remove the trityl group in the presence of other acid-labile protecting groups like Boc?
A4: Yes, selective deprotection is possible due to the differing acid lability of protecting groups. The trityl group is generally more acid-labile than the Boc group. Using milder acidic conditions, such as 50% aqueous acetic acid, can often cleave the trityl group while leaving the Boc group intact.[7]
Q5: How do I effectively remove the triphenylmethanol byproduct after the reaction is complete?
A5: Triphenylmethanol, the byproduct of detritylation when water is present, is significantly less polar than most deprotected imidazole derivatives. This difference in polarity allows for straightforward separation using standard silica gel column chromatography.[3] The triphenylmethanol will typically elute much earlier than the more polar product.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Starting material remains) | 1. Insufficient acid strength/concentration.[2]2. Reaction time is too short.[2]3. Steric hindrance around the trityl group.[2]4. Deactivated reagents. | 1. Increase the concentration of the acid (e.g., TFA from 1% to 5%). If using a mild acid like acetic acid, switch to a stronger one like formic acid or TFA.[1][3]2. Extend the reaction time and continue to monitor by TLC or LC-MS.[2]3. Consider switching to a Lewis acid-mediated deprotection, which may have different steric requirements.4. Use fresh, anhydrous reagents. |
| Formation of Side Products (Unidentified spots on TLC/peaks in LC-MS) | 1. Trityl cation (Tr⁺) alkylating other nucleophilic sites.[1][4]2. Re-attachment of the trityl group.[4] | 1. Add a scavenger to the reaction mixture. A standard cleavage cocktail is 95% TFA, 2.5% H₂O, and 2.5% Triisopropylsilane (TIS).[1]2. Ensure a sufficient excess of the scavenger is used to effectively trap all generated trityl cations.[4] |
| Acetyl Group Migration (In carbohydrate chemistry, product is a mixture of isomers) | 1. Acid-catalyzed migration of an adjacent acetyl group to the deprotected hydroxyl.[5] | 1. Use milder deprotection conditions (e.g., formic acid instead of TFA).[5]2. Perform the reaction at a lower temperature (e.g., 0 °C).3. For future syntheses, consider using a more sterically hindered acyl group like benzoyl (Bz), which is less prone to migration.[5] |
| Low Product Yield After Purification | 1. Product loss during aqueous workup if the deprotected imidazole is water-soluble.2. Irreversible adsorption of the basic imidazole product onto acidic silica gel.[8] | 1. Saturate the aqueous phase with NaCl during extraction to reduce the solubility of the product.2. Consider using neutral alumina for column chromatography or pre-treating the silica gel with a base like triethylamine.[8] |
Data Presentation: Comparison of Deprotection Methods
The choice of deprotection method depends on the substrate's stability and the presence of other functional groups.
| Method | Reagent(s) | Solvent(s) | Temp. | Typical Time | Yield (%) | Notes |
| Brønsted Acid (Strong) | Trifluoroacetic Acid (TFA) (1-5% v/v) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds.[5][7] Requires scavengers for sensitive substrates.[1] |
| Brønsted Acid (Mild) | Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 15 min - 2 h | 85 - 95 | A milder alternative to TFA; useful for substrates with other moderately acid-labile groups.[1][7] |
| Brønsted Acid (Very Mild) | Acetic Acid (80% aq.) | Water | Room Temp | 1 - 2 h | Variable | Can be used for selective deprotection in the presence of more stable acid-labile groups (e.g., Boc).[5] |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | CHCl₃/MeOH | Room Temp | ~45 min | >90 | Effective alternative to Brønsted acids; mechanism involves coordination to the imidazole nitrogen. |
| Reductive (Non-Acidic) | Lithium powder, Naphthalene (catalytic) | THF | 0 °C | 1 - 3 h | 80 - 95 | Excellent method for acid-sensitive substrates. Selective for N-Trityl over O-Trityl bonds.[6] |
Experimental Protocols
Protocol 1: General Deprotection using Trifluoroacetic Acid (TFA) This protocol is suitable for robust substrates where high acid strength is not a concern.
-
Dissolve the 1-tritylimidazole derivative (1.0 equiv) in anhydrous Dichloromethane (DCM).
-
To the stirred solution, add a cleavage cocktail consisting of 95% TFA, 2.5% H₂O, and 2.5% Triisopropylsilane (TIS). A common ratio is 10 mL of cocktail per gram of substrate.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-2 hours.[5]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a solvent like toluene or dioxane to remove final traces of acid.
-
Proceed with an appropriate aqueous workup and purify the crude product by silica gel chromatography.
Protocol 2: Mild Deprotection using Formic Acid This protocol is a milder alternative to TFA, useful for substrates with other moderately acid-labile groups.[1]
-
To the 1-tritylimidazole derivative (1.0 equiv), add 88-97% formic acid at room temperature. The reaction can be run neat or with a co-solvent like dioxane.
-
Stir the mixture at room temperature, monitoring by TLC or LC-MS. Reaction times can range from 15 minutes to several hours.
-
Once the reaction is complete, remove the formic acid under reduced pressure (an oil pump may be necessary).
-
Co-evaporate the residue twice from dioxane to ensure complete removal of formic acid.[1]
-
The residue, containing the deprotected product and triphenylmethanol, can then be purified by column chromatography.
Protocol 3: Reductive Deprotection using Lithium/Naphthalene This non-acidic protocol is ideal for substrates that are sensitive to acid.[6]
-
In a flame-dried flask under an inert atmosphere (e.g., argon), add lithium powder (10.0 equiv) and a catalytic amount of naphthalene (0.1 equiv) to anhydrous Tetrahydrofuran (THF).
-
Stir the mixture at room temperature until the characteristic dark green color of the lithium naphthalenide radical anion appears.
-
Cool the mixture to 0 °C and add a solution of the N-tritylamine derivative (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction at 0 °C for the required time (typically 1-3 hours), monitoring progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A decision tree to troubleshoot incomplete deprotection reactions.
Caption: Mechanism of side reactions caused by the trityl cation and its prevention by scavengers.
Caption: A general experimental workflow for the deprotection of 1-tritylimidazole derivatives.
Caption: Acid-catalyzed acetyl group migration proceeds through a cyclic orthoester intermediate.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Detritylation of N-Tritylamines via a Naphthalene-Catalyzed Lithiation Process [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
preventing decomposition of 4-Iodo-1-tritylimidazole during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-iodo-1-tritylimidazole during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during reactions?
A1: The two primary decomposition pathways for this compound are:
-
Cleavage of the Trityl Group: The N-trityl bond is highly susceptible to cleavage under acidic conditions, generating a stable but reactive trityl carbocation.[1] This can lead to the formation of N-H imidazole byproducts and other side reactions. Even mildly acidic conditions or the presence of Lewis acids can initiate this process.[2]
-
Protodeiodination: This is the replacement of the iodine atom at the C4 position with a hydrogen atom. This side reaction is often observed in palladium-catalyzed cross-coupling reactions and can be promoted by proton sources in the reaction mixture or an inefficient catalytic cycle.[3]
Q2: How can I visually assess the stability of my this compound starting material?
A2: this compound should be a white to off-white solid.[4] Significant discoloration, such as turning brown, may be an indication of decomposition. To ensure the purity of your starting material, it is advisable to store it in a cool, dark, and dry place under an inert atmosphere.[5] If decomposition is suspected, purification by recrystallization may be necessary before use.
Q3: Under what conditions is the trityl group stable?
A3: The trityl group is robust under basic and neutral conditions.[1] This stability makes it an excellent protecting group for the imidazole nitrogen in reactions that do not involve acidic reagents.
Troubleshooting Guides
Issue 1: Low or No Yield in Cross-Coupling Reactions
Low or no yield in reactions such as Suzuki, Heck, Sonogashira, or Ullmann couplings is a common issue. The following guide provides potential causes and solutions.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity or Decomposition | Ensure a strictly inert atmosphere (e.g., argon or nitrogen) by thoroughly degassing all solvents and reagents to prevent oxidative degradation of the catalyst.[3] Consider using a pre-activated Pd(0) catalyst or a modern pre-catalyst to ensure the active species is generated.[6] |
| Inappropriate Ligand Choice | For cross-coupling reactions with N-heterocycles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective in preventing catalyst inhibition.[3] |
| Incorrect Base Selection | The choice of base is critical. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective than weaker ones.[6] The base should be finely powdered and anhydrous. |
| Low Reaction Temperature | While it is important to avoid excessive heat, some cross-coupling reactions may require gentle heating to proceed at an optimal rate. The ideal temperature should be determined for each specific reaction. |
| Cleavage of the Trityl Group | Avoid acidic conditions. If a Lewis acid is part of the catalytic system, its compatibility with the trityl group must be verified. If acidic byproducts are generated during the reaction, a non-nucleophilic scavenger base can be beneficial. |
Issue 2: Significant Formation of Side Products
The presence of unexpected side products can complicate purification and significantly reduce the yield of the desired product.
| Observed Side Product | Potential Cause | Recommended Solution |
| Protodeiodinated Product (1-tritylimidazole) | Inefficient catalytic cycle or the presence of proton sources (e.g., water, acidic impurities). | Optimize the catalyst and ligand combination to promote efficient cross-coupling. Ensure all starting materials and solvents are anhydrous and free of acidic impurities.[3] |
| Detritylated Product (4-iodoimidazole) | Presence of acidic impurities in the reaction mixture or generation of acidic species during the reaction. | Ensure all reagents and solvents are neutral. If the reaction is sensitive to acid, consider adding a non-nucleophilic base to neutralize any in-situ generated acid. |
| Homocoupling of Boronic Acid (in Suzuki Reactions) | Presence of oxygen in the reaction mixture. | Rigorously degas all reagents and the reaction vessel. Maintain a strict inert atmosphere throughout the reaction. Using a slight excess of the boronic acid can also favor the desired cross-coupling.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodo-1-(trityl)-1H-imidazole
This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-iodo-1-(trityl)-1H-imidazole. Optimization of specific parameters may be required for different substrates.
Materials:
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4-Iodo-1-(trityl)-1H-imidazole (1.0 eq)
-
Arylboronic acid (1.5 eq)[6]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[6]
-
Potassium carbonate (K₂CO₃) (2.0 eq)[6]
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1,4-Dioxane and Water (4:1 mixture), degassed[6]
Procedure:
-
To a dry reaction vessel, add 4-iodo-1-(trityl)-1H-imidazole, the arylboronic acid, and potassium carbonate.[6]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[6]
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.[6]
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Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting iodide.[6]
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
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Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the desired product.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Iodo-1-trityl-1H-imidazole, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 5. 4-Iodo-1-(Triphenylmethyl)-1H-Imidazole: Structure, Properties, Uses & Supplier Information China [chemheterocycles.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions with 4-Iodo-1-tritylimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4-iodo-1-tritylimidazole in common cross-coupling reactions. The information is designed to help address specific experimental challenges and optimize reaction outcomes.
General Frequently Asked Questions (FAQs)
Q1: Why is this compound a good substrate for cross-coupling reactions? A1: The carbon-iodine (C-I) bond at the C4 position of the imidazole is relatively weak and highly reactive, making it an excellent site for activation by transition metal catalysts, particularly palladium.[1] The bulky trityl (trityl) group on the imidazole nitrogen serves as a crucial protecting group, which prevents side reactions at the nitrogen and improves the substrate's solubility in common organic solvents.[1]
Q2: What are the most common palladium-catalyzed cross-coupling reactions performed with this substrate? A2: The most versatile and widely used cross-coupling reactions for functionalizing this compound include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[2] These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of substituted imidazole derivatives.[2]
Q3: Do I always need to use an inert atmosphere for these reactions? A3: Yes, it is highly recommended to perform these reactions under an inert atmosphere (e.g., argon or nitrogen). Palladium catalysts, particularly in their active Pd(0) state, can be sensitive to oxygen, which can lead to catalyst deactivation and lower reaction yields. Degassing solvents is also a critical step to remove dissolved oxygen.
Catalyst Selection and Troubleshooting Workflow
The following diagrams illustrate a general workflow for catalyst selection and a decision tree for troubleshooting common issues encountered during cross-coupling experiments.
Caption: General workflow for selecting a catalyst system.
Caption: Decision tree for troubleshooting common issues.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between this compound and various organoboron reagents.[2]
FAQs for Suzuki-Miyaura Coupling
-
Q: My Suzuki-Miyaura reaction is not working. What are the first things to check?
-
A: First, verify the quality of your boronic acid, as they can degrade upon storage. Second, ensure your base (e.g., K₂CO₃, K₃PO₄) is anhydrous and finely powdered for better reactivity.[3] Finally, confirm your palladium catalyst is active; using a pre-catalyst or ensuring proper in-situ generation of the active Pd(0) species is critical.[3][4]
-
-
Q: Which catalyst system gives the best yields for this substrate?
-
Q: Is water necessary as a co-solvent?
Data Presentation: Suzuki-Miyaura Catalyst Systems
| Catalyst System | Base | Solvent | Temp. (°C) | Time | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | DME | 150 (MW) | 10 min | Phenylboronic acid | 85 | [5] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME | 150 (MW) | 10 min | Phenylboronic acid | 82 | [5] |
| PdCl₂(dppf) | K₂CO₃ | DME | 150 (MW) | 10 min | Phenylboronic acid | 94 | [5] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 (MW) | 10 min | Phenylboronic acid | 92 | [5] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 4-6 h | Phenylboronic acid | N/A | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the synthesis of 4-phenyl-1-trityl-1H-imidazole.[1]
-
Reagent Setup: In a reaction vessel, combine 4-iodo-1-trityl-1H-imidazole (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the vessel.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the solution, concentrate it under reduced pressure, and purify the resulting residue by flash column chromatography to yield the final product.
Heck Coupling
The Heck reaction creates a C-C bond between this compound and an alkene, which is useful for synthesizing derivatives like substituted styrenes.[2]
FAQs for Heck Coupling
-
Q: Why is my Heck reaction giving low yields?
-
Q: What is the typical regioselectivity for the Heck reaction with acrylates?
-
A: With electron-deficient olefins like methyl acrylate, the reaction typically proceeds via a neutral pathway, leading to the formation of the β-branched regioisomer as the sole product.[6]
-
-
Q: Can I run this reaction without a phosphine ligand?
Experimental Protocol: Heck Coupling
This protocol describes a general procedure for the Heck coupling of N-protected 4-iodo-1H-imidazole with an alkene.[2]
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Inert Atmosphere: In a Schlenk tube under an inert atmosphere (e.g., argon), dissolve 1-trityl-4-iodo-1H-imidazole (1.0 eq) in acetonitrile.
-
Reagent Addition: Add the alkene (e.g., methyl acrylate, 1.5 eq) and triethylamine (Et₃N, 2.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 5 mol%) and tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%).
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C. Stir until the reaction is complete as monitored by TLC or LC-MS.
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Workup: Cool the mixture, filter off any solids, and concentrate the filtrate under reduced pressure.
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Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne.[9][10]
FAQs for Sonogashira Coupling
-
Q: I am observing significant amounts of a side product. What is it likely to be?
-
Q: What is the role of the copper(I) iodide (CuI)?
-
A: CuI acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species that facilitates the transmetalation step with the palladium complex, thereby increasing the overall reaction rate.[10]
-
-
Q: Can I use a different palladium catalyst besides PdCl₂(PPh₃)₂?
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of an N-protected 4-iodo-1H-imidazole.[5]
-
Inert Atmosphere: To a solution of N-protected 4-iodo-1H-imidazole (1.0 eq) in a suitable solvent like DMF, add the terminal alkyne (1.2 eq).
-
Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 eq) and copper(I) iodide (CuI, 0.06 eq).
-
Base Addition: Add triethylamine (Et₃N, 3.0 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature under an inert atmosphere. Monitor the consumption of the starting material by TLC.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds between this compound and a wide range of primary and secondary amines.[12]
FAQs for Buchwald-Hartwig Amination
-
Q: My Buchwald-Hartwig reaction is failing. What are the critical parameters?
-
A: This reaction is highly sensitive to the choice of ligand, base, and solvent. A strong, non-nucleophilic base like KOtBu is often necessary.[13] The ligand must be a bulky, electron-rich phosphine (e.g., XPhos, tBuDavePhos) to promote the reductive elimination step.[13][14] Finally, the reaction must be run in an anhydrous, degassed solvent like toluene or xylene.[13]
-
-
Q: Why is the choice of ligand so important?
-
Q: Are there limitations on the type of amine I can use?
Data Presentation: Buchwald-Hartwig Catalyst Systems for Aryl Iodides
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Amine Type | Reference |
| Pd(dba)₂ | tBuDavePhos | KOtBu | Xylene | 90-120 | Primary/Secondary | [13] |
| Pd(OAc)₂ | XPhos | KOtBu | Toluene | Reflux | Aromatic | [14] |
| Ni(acac)₂ (activator needed) | (none) | K₃PO₄ | Dioxane | 120 | Aromatic | [17] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted for the amination of a 4-iodo-1-trityl-heterocycle.[13]
-
Inert Atmosphere: In an oven-dried Schlenk tube or microwave vial under an inert atmosphere, combine the this compound (1.0 eq), the palladium source (e.g., Pd(dba)₂, 5-10 mol%), the phosphine ligand (e.g., tBuDavePhos, 10-20 mol%), and the base (e.g., KOtBu, 2.0 eq).
-
Evacuate and Backfill: Evacuate and backfill the vessel with the inert gas three times to ensure all oxygen is removed.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., xylene) via syringe, followed by the amine (1.2-1.5 eq).
-
Reaction: Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over an anhydrous salt, concentrate, and purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. bristol.ac.uk [bristol.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
managing side reactions in Sonogashira coupling of 4-Iodo-1-tritylimidazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing side reactions and troubleshooting the Sonogashira coupling of 4-iodo-1-tritylimidazole.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Sonogashira coupling of this compound, presented in a question-and-answer format.
Issue 1: Low or No Conversion to the Desired Product
-
Question: My reaction is showing little to no formation of the desired 4-alkynyl-1-tritylimidazole, and I am mostly recovering my starting material. What are the likely causes and how can I resolve this?
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Answer: Low or no conversion in the Sonogashira coupling of this compound can stem from several factors, primarily related to catalyst activity and reaction conditions.
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Catalyst Inactivity: The active Pd(0) species may not have formed or may have decomposed. Ensure you are using fresh, high-quality palladium catalysts and ligands. If using a Pd(II) precatalyst such as PdCl₂(PPh₃)₂, the reaction conditions must be suitable for its in-situ reduction to Pd(0). Using an amine base typically facilitates this. Alternatively, consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄. To prevent catalyst deactivation through oxidation, it is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Catalyst Poisoning by Imidazole: The imidazole nitrogen of your substrate can coordinate to the palladium center, leading to catalyst inhibition. The use of a bulky trityl protecting group on the N-1 position helps to mitigate this by sterically hindering coordination. However, if catalyst poisoning is suspected, consider using ligands that can compete with the imidazole coordination, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. Increasing the catalyst loading may also be necessary.
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Inappropriate Reaction Conditions: The reactivity of the Sonogashira coupling is highly dependent on the choice of solvent, base, and temperature. For this compound, common solvents include DMF, THF, and dioxane. The base is critical for the deprotonation of the terminal alkyne; tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used. If the reaction is sluggish at room temperature, gradually increasing the temperature may improve the reaction rate. However, be aware that higher temperatures can also promote side reactions.
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Issue 2: Formation of Significant Amounts of Alkyne Homocoupling (Glaser Coupling) Product
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Question: I am observing a significant amount of a byproduct that appears to be a dimer of my terminal alkyne. How can I minimize this homocoupling reaction?
-
Answer: The formation of symmetrical 1,3-diynes, known as Glaser or Hay coupling products, is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen. Here are several strategies to suppress this undesired reaction:
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Rigorous Exclusion of Oxygen: Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate. It is imperative to perform the reaction under a strictly inert atmosphere. This can be achieved by using Schlenk techniques or a glovebox and by thoroughly degassing all solvents and reagents (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas).
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction in the absence of a copper co-catalyst. Several copper-free Sonogashira protocols have been developed. These reactions may require higher temperatures, different ligands (often bulky, electron-rich phosphines or NHCs), or stronger bases (e.g., Cs₂CO₃, K₃PO₄) to proceed efficiently.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to maintain a low concentration of the alkyne, which disfavors the bimolecular homocoupling reaction.
-
Use of a Co-solvent: In some cases, using an amine as a co-solvent or in large excess can help to minimize homocoupling.
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Issue 3: Reaction Mixture Turns Black and a Precipitate Forms
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Question: My reaction mixture turns black, and I observe the formation of a black precipitate. What does this indicate, and what can I do to prevent it?
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Answer: The formation of a black precipitate, commonly known as "palladium black," is an indication of the decomposition of the palladium catalyst to elemental palladium. This leads to a loss of catalytic activity and, consequently, low yields. Several factors can contribute to this:
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Impurities: Impurities in the starting materials, solvents, or reagents can lead to catalyst decomposition. Ensure that all components of the reaction are of high purity.
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Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, some researchers have anecdotally reported that THF may be more prone to this issue under certain conditions. If you observe catalyst decomposition, consider switching to a different solvent such as DMF or dioxane.
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High Temperatures: While heating can increase the reaction rate, excessively high temperatures can also accelerate catalyst decomposition. If you need to heat the reaction, do so cautiously and monitor for any signs of decomposition.
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Inappropriate Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst. If palladium black formation is a persistent issue, consider using more robust ligands, such as bulky, electron-rich phosphine ligands or NHC ligands, which can form more stable palladium complexes.
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Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the imidazole nitrogen for the Sonogashira coupling of 4-iodoimidazole?
A1: Yes, protection of the imidazole nitrogen is highly recommended. The N-H proton of an unprotected imidazole is acidic and can interfere with the basic conditions of the reaction. More importantly, the lone pair of electrons on the unprotected nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or poisoning. The bulky trityl (Tr) group is an effective protecting group that sterically hinders this coordination and improves the solubility of the substrate.[1]
Q2: What is the general reactivity order of aryl halides in the Sonogashira coupling?
A2: The reactivity of the aryl halide is a critical factor. The general trend from most reactive to least reactive is: I > OTf > Br > Cl. Aryl iodides, such as this compound, are highly reactive and often undergo coupling at or near room temperature.
Q3: Can I use a copper-free protocol for the Sonogashira coupling of this compound?
A3: Yes, copper-free Sonogashira couplings are a viable and often preferred option to avoid the formation of alkyne homocoupling byproducts. These protocols may require adjustments to the reaction conditions, such as the use of specific bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, and sometimes require higher reaction temperatures.
Q4: What are some common side reactions other than alkyne homocoupling?
A4: Besides Glaser coupling, other potential side reactions include:
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Dehalogenation: The iodo group can be replaced by a hydrogen atom, leading to the formation of 1-tritylimidazole. This can be more prevalent at higher temperatures.
-
Detritylation: The trityl protecting group can be cleaved under certain conditions, although it is generally stable to the basic conditions of the Sonogashira reaction.
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Reaction with the Solvent: Some solvents, like DMF, can decompose at high temperatures and participate in side reactions.
Data Presentation
The following tables summarize representative quantitative data for the Sonogashira coupling of N-protected iodo-heterocycles, providing a baseline for what can be expected for this compound.
Table 1: Comparison of Catalytic Systems for the Sonogashira Coupling of N-Protected Iodo-Heterocycles
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Alkyne | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT | 12 | Phenylacetylene | 85-95 |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 60 | 8 | 1-Octyne | 80-90 |
| Pd(OAc)₂ / XPhos | None | Cs₂CO₃ | Dioxane | 100 | 16 | Phenylacetylene | 88-96 |
| (NHC)Pd(allyl)Cl | None | K₂CO₃ | Toluene | 80 | 12 | 4-Ethynylanisole | 90-97 |
Data is representative for Sonogashira couplings of iodo-heterocycles and provides a baseline for catalyst optimization.[2]
Experimental Protocols
Protocol 1: Synthesis of 4-Iodo-1-(trityl)-1H-imidazole
This protocol describes the protection of the imidazole nitrogen, which is a crucial first step.
-
Materials:
-
4-Iodo-1H-imidazole (1.0 eq)
-
Trityl chloride (TrCl) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 4-iodo-1H-imidazole in anhydrous DCM in a round-bottom flask.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add trityl chloride portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-iodo-1-(trityl)-1H-imidazole.[1]
-
Protocol 2: General Procedure for Sonogashira Coupling of this compound
This is a general protocol that may require optimization for specific alkynes.
-
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Terminal alkyne (1.2 mmol, 1.2 eq)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 eq)
-
Anhydrous and degassed solvent (e.g., DMF, 10 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Add triethylamine and the terminal alkyne to the stirring mixture via syringe.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
-
Mandatory Visualization
Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.
Caption: A troubleshooting workflow for low-yield Sonogashira reactions of this compound.
References
reaction monitoring techniques for 4-Iodo-1-tritylimidazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodo-1-tritylimidazole in chemical reactions, particularly in cross-coupling applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the progress of reactions involving this compound?
A1: The most common and effective techniques for monitoring reactions with this compound are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1] Both methods are well-suited for observing the consumption of the starting material and the formation of the product. For more detailed kinetic studies, Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed.
Q2: How do I choose an appropriate TLC solvent system for my reaction?
A2: A good starting point for a TLC solvent system is a mixture of a nonpolar solvent like hexanes and a moderately polar solvent like ethyl acetate.[2][3] The polarity should be adjusted so that the starting material, this compound, has a retention factor (Rf) of approximately 0.2-0.3. This will typically allow for good separation from the product, which is expected to be slightly less polar and have a higher Rf.
Q3: My TLC plate shows multiple spots. What could be the issue?
A3: Multiple spots on a TLC plate can indicate the presence of starting materials, the desired product, and potentially side products or impurities. Common side products in cross-coupling reactions can include dehalogenated starting material (1-tritylimidazole) or homocoupling products of the coupling partner. It is crucial to run a co-spot lane (a lane with a spot of the starting material and a spot of the reaction mixture on top of it) to definitively identify the spot corresponding to your starting material.
Q4: What type of HPLC column and mobile phase is recommended for analyzing this compound reactions?
A4: A reverse-phase C18 column is a standard and effective choice for the analysis of this compound and its derivatives.[4][5] A typical mobile phase consists of a gradient of acetonitrile and water, often with a small amount of an acid modifier like 0.1% formic acid to improve peak shape.[4][6]
Q5: I am not seeing my product peak in the HPLC chromatogram. What should I do?
A5: If you do not observe a product peak, several factors could be the cause. First, ensure the reaction has been allowed to proceed for a sufficient amount of time. If time is not the issue, consider the possibility of reaction failure due to catalyst deactivation, poor quality reagents, or incorrect reaction conditions. It is also possible that the product is not eluting from the column under the current HPLC method; in this case, modifying the gradient to a higher percentage of organic solvent may be necessary. Finally, ensure your detector is set to a wavelength where both the starting material and the expected product absorb; a diode array detector (DAD) is useful for this.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Monitoring
Issue 1: Starting material and product spots are not well-separated (overlapping Rf values).
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Potential Cause: The solvent system has incorrect polarity for the compounds being analyzed.
-
Recommended Solution:
-
Adjust the solvent system polarity. If the spots are too high on the plate (high Rf), decrease the polarity by increasing the proportion of the nonpolar solvent (e.g., hexanes). If the spots are too low (low Rf), increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).
-
Try a different solvent system with different selectivity. For example, replace ethyl acetate with dichloromethane or a mixture of solvents.
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Issue 2: Spots are streaking on the TLC plate.
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Potential Cause 1: The sample is too concentrated.
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Recommended Solution 1: Dilute the sample of the reaction mixture before spotting it on the TLC plate.
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Potential Cause 2: The compound is highly polar or acidic/basic and is interacting strongly with the silica gel.
-
Recommended Solution 2: Add a small amount of a modifier to the developing solvent. For acidic compounds, a few drops of acetic acid can help. For basic compounds, a few drops of triethylamine may improve the spot shape.
High-Performance Liquid Chromatography (HPLC) Monitoring
Issue 1: Broad or tailing peaks in the chromatogram.
-
Potential Cause 1: The column is overloaded.
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Recommended Solution 1: Dilute the sample and inject a smaller volume.
-
Potential Cause 2: The mobile phase pH is not optimal for the analyte.
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Recommended Solution 2: For imidazole-containing compounds, adding a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) to the mobile phase can protonate the basic nitrogens and lead to sharper peaks.
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Potential Cause 3: The column is degrading or contaminated.
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Recommended Solution 3: Flush the column with a strong solvent. If the problem persists, the guard column or the analytical column may need to be replaced.
Issue 2: Inconsistent retention times.
-
Potential Cause 1: The mobile phase composition is fluctuating.
-
Recommended Solution 1: Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
-
Potential Cause 2: The column temperature is not stable.
-
Recommended Solution 2: Use a column oven to maintain a consistent temperature.
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Potential Cause 3: The column has not been properly equilibrated with the mobile phase.
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Recommended Solution 3: Allow the column to equilibrate with the initial mobile phase conditions for a sufficient amount of time before injecting the sample.
Data Presentation
Table 1: Representative Analytical Data for a Suzuki-Miyaura Coupling Reaction
| Compound | Technique | Mobile/Solvent System | Retention Time / Rf | Expected Yield (%) |
| This compound (Start) | TLC | 20% Ethyl Acetate in Hexanes | ~ 0.35 | N/A |
| 4-Phenyl-1-tritylimidazole (Product) | TLC | 20% Ethyl Acetate in Hexanes | ~ 0.45 | > 85 |
| This compound (Start) | HPLC | Gradient: 50-95% Acetonitrile in Water + 0.1% Formic Acid | ~ 8.5 min | N/A |
| 4-Phenyl-1-tritylimidazole (Product) | HPLC | Gradient: 50-95% Acetonitrile in Water + 0.1% Formic Acid | ~ 9.2 min | > 85 |
Note: Retention times and Rf values are estimates and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
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Prepare the TLC Plate: On a silica gel TLC plate, lightly draw a starting line in pencil about 1 cm from the bottom. Mark three lanes: "S" for starting material, "C" for co-spot, and "R" for the reaction mixture.
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Prepare a Dilute Solution of the Starting Material: Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate:
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In the "S" lane, use a capillary tube to apply a small spot of the diluted starting material solution.
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In the "C" lane, apply a spot of the starting material, and then carefully apply a spot of the reaction mixture directly on top of it.
-
In the "R" lane, apply a spot of the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 20% ethyl acetate in hexanes). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
Protocol 2: General Procedure for HPLC Monitoring
-
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length).
-
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with the mobile phase (e.g., in 1 mL of a 50:50 mixture of Mobile Phase A and B).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 50% B
-
2-12 min: Gradient from 50% to 95% B
-
12-15 min: Hold at 95% B
-
15-16 min: Gradient from 95% to 50% B
-
16-20 min: Hold at 50% B (re-equilibration)
-
-
-
Analysis: Inject the prepared sample. Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.
Visualizations
Caption: A general experimental workflow for a cross-coupling reaction.
Caption: A troubleshooting guide for low reaction conversion.
References
Validation & Comparative
A Comparative Guide to the Purity Assessment of 4-Iodo-1-tritylimidazole
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount for the successful generation of active pharmaceutical ingredients (APIs). 4-Iodo-1-tritylimidazole is a key building block in organic synthesis, and its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the overall quality of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the most widely used and robust method for the quantitative purity assessment of non-volatile organic compounds like this compound. Its high resolution, sensitivity, and precision make it the gold standard for quality control in pharmaceutical development. A reversed-phase HPLC method is particularly well-suited for this compound.
Experimental Protocol: Reversed-Phase HPLC for this compound Purity Assessment
This protocol is based on established methods for similar N-substituted imidazole derivatives.
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and autosampler vials
-
Reference standard of this compound (of known purity, >98%)
-
Sample of this compound to be tested
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to obtain a concentration of about 100 µg/mL.
-
Sample Solution: Prepare the sample solution of the synthesized this compound at the same concentration as the standard solution using the diluent.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution (see Table 1)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
Data Presentation: Expected HPLC Results
The purity of the this compound sample is determined by the area percentage of the main peak relative to the total area of all observed peaks. Potential impurities would appear as separate peaks with different retention times.
Table 2: Example HPLC Data for Purity Assessment of this compound
| Peak No. | Compound | Retention Time (min) | Peak Area | Area % |
| 1 | 4-Iodo-1H-imidazole (Starting Material) | 3.5 | 15,000 | 0.5 |
| 2 | Triphenylmethanol (Trityl Chloride Hydrolysis) | 8.2 | 30,000 | 1.0 |
| 3 | This compound | 15.8 | 2,940,000 | 98.0 |
| 4 | Unknown Impurity 1 | 17.1 | 12,000 | 0.4 |
| 5 | 4,5-Diiodo-1-tritylimidazole (Potential Byproduct) | 19.5 | 3,000 | 0.1 |
| Total | 3,000,000 | 100.0 |
Note: Retention times are hypothetical and will vary based on the specific HPLC system and conditions.
Workflow for HPLC Purity Analysis
Comparison with Alternative Analytical Methods
While HPLC is the preferred method for quantitative purity analysis, other techniques can provide valuable, often complementary, information.
Table 3: Comparison of Analytical Methods for Purity Assessment
| Method | Principle | Advantages | Disadvantages | Best For |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection. | High resolution, quantitative accuracy, and reproducibility. | Requires a chromophore for UV detection; moderately high cost. | Primary Method: Ideal for quantitative purity assessment and impurity profiling. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material by a mobile phase.[1] | Simple, rapid, low cost, and suitable for reaction monitoring.[2] | Primarily qualitative or semi-quantitative; lower resolution than HPLC.[3] | Preliminary Check: Rapidly assessing reaction completion and presence of major impurities.[4][5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on partitioning, with mass detection.[6] | High sensitivity for volatile impurities; provides molecular weight information.[7] | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. | Limited Use: Primarily for detecting residual volatile solvents from the synthesis. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Integration of NMR signals relative to a certified internal standard. | Provides structural information and can be a primary method for quantification without a specific reference standard for the analyte.[8][9] | Lower sensitivity for trace impurities compared to HPLC; requires a high-field NMR spectrometer.[10] | Structural Confirmation & Absolute Quantification: Confirming the identity of the main compound and quantifying it without a specific standard. |
Logical Comparison of Analytical Techniques
Conclusion
For the rigorous, quantitative purity determination of this compound, a validated HPLC method is indispensable. It offers the high sensitivity, precision, and accuracy required for quality control in pharmaceutical development and manufacturing. Conversely, TLC serves as an excellent complementary technique for rapid, qualitative assessments such as reaction monitoring. While GC-MS is not suitable for the primary analyte, it is useful for detecting volatile impurities. qNMR provides an orthogonal approach for absolute quantification and structural confirmation, which can be particularly valuable when a certified reference standard of the analyte is unavailable. The choice of method or combination of methods will depend on the specific requirements of the analysis, from in-process controls to final product release testing.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. youtube.com [youtube.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. [Development of conditions for determination of imidazole derivatives in the blood using chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 4-Iodo-1-tritylimidazole: LC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of synthetic intermediates like 4-Iodo-1-tritylimidazole is fundamental to ensuring the quality, consistency, and safety of final pharmaceutical products.[1] This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) as a primary analytical method, alongside alternative techniques, for the robust quantification of this critical compound.
LC-MS: The Gold Standard for Sensitivity and Selectivity
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the premier analytical technique for the quantification of this compound, particularly in complex matrices or when low detection limits are required.[1][2] The coupling of liquid chromatography's separation power with the high sensitivity and selectivity of mass spectrometry allows for reliable identification and quantification.[3][4]
Comparative Performance of Analytical Methods
The choice of analytical method often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of typical performance characteristics for LC-MS/MS, HPLC-UV, and GC-MS for the analysis of imidazole derivatives.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Selectivity | Very High | Moderate to High | High |
| Sensitivity | Very High (pg/mL to ng/mL) | Moderate (µg/mL to ng/mL) | High (pg to ng) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85-115% | 90-110% | 80-120% |
| Precision (% RSD) | < 15% | < 5% | < 15% |
| Matrix Effect | Potential for ion suppression/enhancement | Less susceptible than LC-MS | Can be affected by non-volatile matrix components |
| Compound Suitability | Wide range of polar and non-polar compounds | Chromophore-containing compounds | Volatile and thermally stable compounds |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
Proposed LC-MS/MS Method Protocol
This protocol is a recommended starting point for the development of a validated LC-MS/MS method for the quantification of this compound.
-
Instrumentation : A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Sample Preparation :
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration within the expected linear range.[8]
-
For complex matrices like plasma, a protein precipitation step with acetonitrile followed by centrifugation is recommended.[2]
-
Filter the supernatant through a 0.22 µm syringe filter before injection.[2]
-
-
Chromatographic Conditions :
-
Column : A C18 reverse-phase column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is a suitable choice for separating imidazole derivatives.[5][6]
-
Mobile Phase A : 0.1% Formic Acid in Water.[6]
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate : 0.4 mL/min.[6]
-
Column Temperature : 30 °C.[8]
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) : The precursor ion (M+H)⁺ for this compound and at least two product ions should be determined by infusion of a standard solution.
-
Source Parameters : Optimize capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.
-
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the analysis of this compound, especially for purity assessments and quantification in less complex matrices.[1][8]
-
Instrumentation : HPLC system with a UV or Diode Array Detector (DAD).[8]
-
Sample Preparation : Similar to the LC-MS method, dissolve the sample in a suitable diluent to an appropriate concentration.[8]
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).[1]
-
Mobile Phase A : 0.1% Formic Acid in Water.[8]
-
Mobile Phase B : Acetonitrile.[8]
-
Elution : An isocratic or gradient elution can be used.
-
Flow Rate : 1.0 mL/min.[8]
-
Column Temperature : 30 °C.[8]
-
Detection Wavelength : A suitable wavelength, likely around 254 nm, should be selected based on the UV spectrum of this compound.[8]
-
Visualizing the Analytical Workflow and Method Comparison
Caption: General workflow for the quantification of this compound using LC-MS.
Caption: Comparison of analytical methods for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. scientistlive.com [scientistlive.com]
- 5. Separation and quantification of imidazoles in atmospheric particles using LC-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Reactivity Showdown: 4-Iodo-1-tritylimidazole vs. 4-Bromo-1-tritylimidazole in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel chemical entities. Halogenated imidazoles are key intermediates, offering a versatile scaffold for derivatization. This guide provides an objective comparison of the reactivity of 4-iodo-1-tritylimidazole and 4-bromo-1-tritylimidazole in cornerstone palladium-catalyzed cross-coupling reactions, supported by experimental data to inform synthetic strategy.
The enhanced reactivity of the iodo-substituted imidazole over its bromo counterpart is a well-established principle in organic synthesis. This difference is primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The lower bond dissociation energy of the C-I bond facilitates the oxidative addition step in the palladium catalytic cycle, which is often the rate-determining step of the reaction.[1][2] This generally translates to milder reaction conditions, shorter reaction times, and higher yields for the iodo-substituted compound.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct side-by-side quantitative comparisons under identical conditions are not extensively available in the literature, the following table summarizes representative data from studies on closely related systems. This data, combined with established chemical principles, provides a strong indication of the expected relative performance.
| Reaction Type | Substrate | Coupling Partner | Catalyst System (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | This compound (analogue) | Phenylboronic acid | Pd(PPh₃)₄ (5) | Toluene | 100 | 2 | ~90% (estimated) |
| 4-Bromo-1-tritylimidazole (analogue) | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Dioxane/H₂O | 100 | 12 | ~85% (estimated) | |
| Sonogashira Coupling | This compound (analogue) | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | THF/Et₃N | RT | 1 | >95% |
| 4-Bromo-1-tritylimidazole (analogue) | Phenylacetylene | Pd(OAc)₂ (2) / XPhos (4) | DMF | 100 | 12 | ~80-90% | |
| Heck Reaction | 4-Iodo-1-(trityl)-1H-pyrazole | tert-Butyl acrylate | Pd(OAc)₂ (10) / P(OEt)₃ (4) | DMF | 100 | 24 | 90%[3] |
| 4-Bromo-1,3,5-trimethylpyrazole | tert-Butyl acrylate | IMes-Pd(dmba)Cl (4) | Dioxane | 110 | 24 | 32% |
Note: The data presented is compiled from various sources and may not represent a direct comparison under identical conditions. However, it serves to illustrate the general trend of higher reactivity for the iodo-substituted compound.
Experimental Protocols
Below are detailed methodologies for key cross-coupling reactions, which can be adapted for a direct comparison of 4-iodo- and 4-bromo-1-tritylimidazole.
Suzuki-Miyaura Coupling Protocol
This protocol describes the palladium-catalyzed cross-coupling of a 4-halo-1-tritylimidazole with an arylboronic acid.
Materials:
-
This compound or 4-Bromo-1-tritylimidazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
To a reaction vessel, add the 4-halo-1-tritylimidazole, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for the desired time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Sonogashira Coupling Protocol
This protocol details the coupling of a 4-halo-1-tritylimidazole with a terminal alkyne.
Materials:
-
This compound or 4-Bromo-1-tritylimidazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the 4-halo-1-tritylimidazole, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). For the bromo-derivative, heating may be required.
-
Once the reaction is complete, filter the mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction Protocol
This protocol outlines the palladium-catalyzed reaction of a 4-halo-1-tritylimidazole with an alkene.
Materials:
-
This compound or 4-Bromo-1-tritylimidazole (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
Tri(o-tolyl)phosphine (0.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous DMF
Procedure:
-
In a Schlenk tube, combine the 4-halo-1-tritylimidazole, Pd(OAc)₂, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C, stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Workflow and Reactivity Principles
References
A Comparative Guide to the Structural Validation of 4-Iodo-1-tritylimidazole by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data for the structural validation of 4-Iodo-1-tritylimidazole, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein is essential for researchers in organic synthesis and medicinal chemistry to confirm the identity, purity, and structure of this important synthetic intermediate. We compare reported experimental data and provide standardized protocols for its characterization.
Performance Comparison: Spectroscopic and Physical Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques. While NMR provides detailed information about the carbon-hydrogen framework, methods like mass spectrometry confirm the molecular weight and elemental composition. Physical properties such as melting point serve as an indicator of purity.
NMR Spectroscopic Data
| Parameter | ¹H NMR (CDCl₃) | Expected ¹³C NMR (CDCl₃) |
| Imidazole H-2 | ~7.39 - 7.46 ppm | ~140 - 145 ppm |
| Imidazole H-5 | ~6.87 - 7.04 ppm | ~120 - 125 ppm |
| Imidazole C-4 (Iodo-substituted) | N/A | ~90 - 100 ppm |
| Trityl Aromatic H | ~7.11 - 7.39 ppm (multiplet) | ~127 - 130 ppm |
| Trityl Quaternary C | N/A | ~75 - 80 ppm |
| Trityl ipso-C | N/A | ~142 - 145 ppm |
Note: Expected ¹³C NMR shifts are based on general values for substituted imidazoles and trityl compounds, as specific experimental data for this compound was not found in the searched literature.
Alternative and Complementary Validation Data
Beyond NMR, several other analytical methods are crucial for a full validation of the compound's structure and purity. High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental formula, while techniques like HPLC are essential for assessing purity.
| Analytical Method | Observed Value |
| High-Resolution Mass Spec. (HRMS) | Calculated for [M+H]⁺ (C₂₂H₁₈IN₂): 437.0509; Found: 437.0504 |
| Mass Spectrometry (EI) | m/z: 437.1 [MH]⁺ |
| Melting Point | 148-150 °C and 222-229 °C (variations likely due to purity/polymorphism) |
| Purity (by HPLC) | ≥97.5% |
| Infrared (IR) Spectrum | Conforms to structure |
Experimental Protocols
Reproducible and accurate data acquisition is fundamental to structural validation. Below are detailed protocols for the synthesis of this compound and its subsequent analysis by NMR spectroscopy.
Synthesis of this compound
This protocol describes the N-tritylation of 4-iodoimidazole.
Materials:
-
4-Iodo-1H-imidazole (1.0 eq)
-
Trityl chloride (TrCl) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Dissolve 4-iodo-1H-imidazole in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add trityl chloride portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.
NMR Sample Preparation and Analysis
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
This compound sample
Procedure:
-
Accurately weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Process the spectra using appropriate software. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
Workflow and Logic Diagrams
To ensure a systematic approach to structural validation, the following workflow is recommended.
Caption: Spectroscopic validation workflow.
Characterization of 4-Iodo-1-tritylimidazole: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is paramount to ensure the quality, purity, and consistency of final products. This guide provides a comprehensive comparison of key analytical methods for the characterization of 4-Iodo-1-tritylimidazole, a valuable building block in organic synthesis. We will delve into the principles, experimental protocols, and performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis, supported by experimental data.
Method Performance Comparison
The choice of analytical technique often depends on the specific information required, such as structural elucidation, purity assessment, or quantification. The following table summarizes the performance of various analytical methods for the characterization of this compound.
| Analytical Method | Information Provided | Sensitivity | Selectivity | Throughput | Key Performance Aspects |
| ¹H & ¹³C NMR | Detailed molecular structure, identification of impurities | Moderate | High | Low | Excellent for structural confirmation and identification of isomers. Quantitative NMR (qNMR) can provide accurate purity assessment. |
| HPLC-UV | Purity assessment, quantification | Good | Moderate | High | Robust and widely available for routine purity checks and quantification.[1] May have limitations in distinguishing between co-eluting impurities with similar UV spectra.[2] |
| GC-MS | Identification and quantification of volatile components, impurity profiling | High | High | Moderate | Provides molecular weight and fragmentation patterns, aiding in structural elucidation and impurity identification.[3] Requires the analyte to be thermally stable and volatile. |
| LC-MS/MS | High-sensitivity quantification and impurity identification in complex matrices | Very High | Very High | High | Offers superior sensitivity and selectivity compared to HPLC-UV, ideal for trace-level impurity analysis.[4][5][6][7] |
| Elemental Analysis | Determination of the elemental composition (C, H, N, I) | N/A | High | Low | Confirms the empirical formula of the synthesized compound. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable analytical data. Below are representative methodologies for each key technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure and assess the purity of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃ in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
The expected chemical shifts are approximately δ (ppm): 6.9 (m, 1H), 7.0-7.2 (m, 6H), 7.25-7.4 (m, 10H).[8]
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Analysis: Process the spectra to identify characteristic peaks and their integrations to confirm the structure and identify any impurities.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Objective: To determine the purity of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a standard solution of this compound of known concentration (e.g., 0.1 mg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Prepare the sample solution at a similar concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient or isocratic elution can be optimized. A typical starting point is a gradient from 30% to 70% Mobile Phase B over 10 minutes.
-
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that of the standard solution. Commercial suppliers often report purities of ≥97.5% by HPLC.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and confirm the molecular weight of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Helium carrier gas
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50-500 amu.
-
-
Data Analysis: Analyze the resulting chromatogram and mass spectra. The mass spectrum is expected to show a molecular ion peak (or a fragment corresponding to the loss of a proton, [MH]+) at approximately m/z 437.1.[8]
Elemental Analysis
Objective: To confirm the elemental composition of this compound.
Instrumentation:
-
Elemental Analyzer
Procedure:
-
A precisely weighed amount of the dried sample is combusted in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
The iodine content can be determined by various methods, including titration or ion chromatography after combustion.
Theoretical vs. Experimental Data:
| Element | Theoretical % | Experimental % |
| Carbon (C) | 60.57 | To be determined |
| Hydrogen (H) | 3.93 | To be determined |
| Nitrogen (N) | 6.42 | To be determined |
| Iodine (I) | 29.08 | To be determined |
Note: Experimental values are obtained from the analysis of a specific batch and should be within ±0.4% of the theoretical values to be considered a good match.
Visualizing Experimental Workflows
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for NMR, HPLC, and GC-MS analysis.
Figure 1. Workflow for NMR analysis of this compound.
Figure 2. Workflow for HPLC-UV analysis of this compound.
Figure 3. Workflow for GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. GCMS Is it necessary to separate peaks ? - Chromatography Forum [chromforum.org]
- 4. HPLC vs MS: Sensitivity and Selectivity Comparison [eureka.patsnap.com]
- 5. microsaic.com [microsaic.com]
- 6. quora.com [quora.com]
- 7. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 96797-15-8 [chemicalbook.com]
- 9. 4-Iodo-1-trityl-1H-imidazole, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
Stability Showdown: A Comparative Guide to 4-Iodo-1H-Imidazole and its Halogenated Analogs
For researchers, scientists, and professionals in the field of drug development, the stability of chemical intermediates is a cornerstone of robust and reproducible synthetic chemistry. Among the versatile building blocks available, halogenated imidazoles play a pivotal role. This guide provides a comprehensive comparison of the stability of 4-iodo-1H-imidazole against its analogs, 4-bromo-1H-imidazole and 4-chloro-1H-imidazole, alongside the parent 1H-imidazole.
While direct, side-by-side quantitative stability studies for this specific series of halogenated imidazoles are not extensively available in peer-reviewed literature, this guide synthesizes known physicochemical properties, general chemical principles, and established stability testing protocols to provide a robust comparative framework.[1] The stability of these compounds is critical for their application as intermediates in pharmaceutical synthesis and as functional motifs in bioactive molecules.[1] Understanding their relative stability under various stress conditions—thermal, photolytic, and chemical—is paramount for ensuring the integrity, shelf-life, and efficacy of downstream products.[1]
Comparative Stability Analysis: A Predictive Framework
The stability of halogenated organic molecules is intrinsically linked to the nature of the carbon-halogen (C-X) bond. The bond dissociation energy of C-X bonds follows the trend C-Cl > C-Br > C-I. A higher bond dissociation energy generally correlates with greater thermal and photolytic stability, as more energy is required to cleave the bond.[1] Consequently, a general trend in the stability of 4-halo-1H-imidazoles can be predicted, with the iodo-substituted compound being the most labile.[1]
The imidazole ring itself is generally characterized by high thermal stability and resistance to acids, bases, oxidation, and reduction.[2] However, the presence of the halogen substituent and the N-H group introduces specific sensitivities.[2] 4-iodo-1H-imidazole, in particular, is reported to be sensitive to air, light, and elevated temperatures.[2]
Physicochemical and Stability Data Summary
The following table summarizes key physicochemical properties and predicted stability trends for 4-iodo-1H-imidazole and its analogs. It is important to note that while melting points are experimental, the stability rankings are largely predictive based on chemical principles.
| Parameter | 1H-Imidazole | 4-Chloro-1H-imidazole | 4-Bromo-1H-imidazole | 4-Iodo-1H-imidazole |
| Molecular Formula | C₃H₄N₂ | C₃H₃ClN₂ | C₃H₃BrN₂ | C₃H₃IN₂ |
| Molecular Weight ( g/mol ) | 68.08 | 102.52 | 146.97 | 193.97 |
| Melting Point (°C) | 89-91 | 116-120 | 128-132 | 136-140[2] |
| pKa (predicted) | 14.5 (acidic) | Not available | Not available | 11.46 ± 0.10[3][4] |
| Predicted Thermal Stability | Highest | High | Medium | Lowest |
| Predicted Photostability | Highest | High | Medium | Lowest[1] |
| Predicted Chemical Stability (Hydrolytic) | High | High | High | High[1] |
Note: The higher melting point of 4-iodo-1H-imidazole may suggest strong intermolecular interactions in its crystal lattice, contributing to its solid-state stability.[1]
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of 4-iodo-1H-imidazole and its analogs, forced degradation studies under various stress conditions are recommended. The following are detailed methodologies for key experiments.
Forced Degradation Study (ICH Q1A)
This protocol outlines a general procedure for a forced degradation study to be analyzed by High-Performance Liquid Chromatography (HPLC).
1. Materials and Equipment:
-
4-iodo-1H-imidazole, 4-bromo-1H-imidazole, 4-chloro-1H-imidazole (≥98% purity)
-
Amber glass vials with Teflon-lined caps
-
Calibrated stability chambers (e.g., 40°C / 75% RH for thermal stability)
-
Photostability chamber with controlled light/UV exposure
-
Calibrated pH meter
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 5 µm, 4.6 x 250 mm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N), Sodium hydroxide (0.1 N), Hydrogen peroxide (3%)
-
Inert gas (Argon or Nitrogen)
2. General Procedure:
-
Initial Analysis (T=0): Prepare a stock solution of each compound in a suitable solvent (e.g., acetonitrile/water). Perform HPLC analysis to determine the initial purity and retention time. This serves as the baseline.
-
Sample Preparation: For each stress condition, accurately weigh a small amount of each compound into separate amber glass vials.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to the vials and heat at a specified temperature (e.g., 60°C) for a set duration.
-
Base Hydrolysis: Add 0.1 N NaOH to the vials and keep at room temperature or heat gently.
-
Oxidative Degradation: Add 3% H₂O₂ to the vials and keep at room temperature.
-
Thermal Degradation (Solid State): Place the solid compound in a stability chamber at elevated temperature (e.g., 70°C).
-
Photodegradation (Solid State): Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
Metabolic Stability Assessment
This protocol provides a general method for evaluating the metabolic stability of the compounds using liver microsomes.
1. Materials:
-
Test compounds (4-iodo-1H-imidazole and analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
2. Procedure:
-
Pre-incubate the test compound with HLM in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing Stability Relationships and Workflows
The following diagrams, generated using DOT language, illustrate the predicted stability hierarchy and a typical experimental workflow for a comparative stability study.
Caption: Predicted stability of 4-halo-1H-imidazoles.
Caption: Workflow for comparative stability testing.
Conclusion
Based on fundamental chemical principles, the stability of 4-halo-1H-imidazoles is predicted to decrease with the increasing atomic number of the halogen substituent.[1] Therefore, 4-iodo-1H-imidazole is expected to be the least stable among its halogenated analogs, making it more susceptible to thermal and photolytic degradation.[1] While the imidazole core is relatively robust, the carbon-iodine bond represents a point of potential instability that must be considered during synthesis, purification, and storage. The provided experimental protocols offer a clear roadmap for researchers to generate the necessary quantitative data to validate these predictions and make informed decisions in their drug discovery and development endeavors.
References
A Comparative Guide to Assessing the Purity of 4-Iodo-1-tritylimidazole via HPLC and NMR
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the integrity of their research and the quality of the final active pharmaceutical ingredient (API). 4-Iodo-1-tritylimidazole, a key building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the robust assessment of its purity.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of purity determination in the pharmaceutical industry, offering high-resolution separation of a compound from its impurities. For a non-polar compound like this compound, a reversed-phase HPLC method is the most suitable approach.
Experimental Protocol: HPLC
A plausible HPLC method for the analysis of this compound is as follows:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. Given the non-polar nature of the trityl group, a higher proportion of organic solvent is necessary. A typical gradient might start from 70% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, where the phenyl groups of the trityl moiety exhibit strong absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Strengths and Limitations of HPLC
Strengths:
-
High Sensitivity: HPLC can detect impurities at very low levels, often in the parts-per-million (ppm) range.
-
Excellent Resolution: It can separate structurally similar impurities from the main compound.
-
Quantitative Accuracy: With proper calibration, HPLC provides accurate quantification of impurities.
Limitations:
-
Requires Reference Standards: For accurate identification and quantification of impurities, reference standards for each potential impurity are needed.
-
UV Response Dependency: The accuracy of purity determination by area percentage assumes that all compounds have a similar UV response at the detection wavelength, which is not always the case.
-
Does not Provide Structural Information: HPLC does not inherently provide structural information about unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an exceptionally powerful tool for both structural elucidation and quantitative analysis (qNMR). It provides a direct measure of purity without the need for a reference standard of the analyte itself.
Experimental Protocol: ¹H NMR
A standard ¹H NMR protocol for purity assessment of this compound:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable choice as the compound is highly soluble in it.
-
Sample Preparation: A known amount of the sample (e.g., 10-20 mg) is accurately weighed and dissolved in a precise volume of CDCl₃. For quantitative analysis (qNMR), a certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone) is also accurately weighed and added to the sample. The internal standard's signals should not overlap with the analyte's signals.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 of the signals of interest, typically 30 seconds or more) is crucial for accurate integration in qNMR.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Strengths and Limitations of NMR
Strengths:
-
Absolute Quantification (qNMR): qNMR provides a direct and absolute measure of purity without the need for a reference standard of the analyte.[1]
-
Structural Information: NMR can provide detailed structural information about impurities, aiding in their identification.
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Lower Sensitivity: Compared to HPLC, NMR is less sensitive and may not detect impurities present at very low levels.
-
Signal Overlap: In complex mixtures, signals from different compounds may overlap, making quantification challenging.
-
Longer Analysis Time for qNMR: The requirement for long relaxation delays in qNMR can increase the analysis time.
Data Presentation: Purity Analysis of this compound
The following table summarizes hypothetical yet realistic quantitative data that could be obtained from a batch of this compound using both HPLC and qNMR.
| Parameter | HPLC (Area %) | ¹H qNMR (mol/mol %) | Comments |
| Purity of this compound | 98.5% | 98.2% | Good correlation between the two methods. |
| Impurity 1: 4-Iodoimidazole | 0.8% | 0.9% | Unreacted starting material. |
| Impurity 2: Triphenylmethyl carbinol | 0.5% | 0.6% | Byproduct from the reaction. |
| Impurity 3: Unidentified | 0.2% | 0.3% | An unknown impurity detected by both techniques. |
| Total Impurities | 1.5% | 1.8% |
Comparative Analysis of HPLC and NMR
| Feature | HPLC | NMR |
| Principle | Separation based on polarity | Nuclear spin properties in a magnetic field |
| Primary Use | Separation and quantification | Structure elucidation and quantification |
| Purity Assessment | Relative (area %) or external standard | Absolute (qNMR with internal standard) |
| Sensitivity | High (ppm levels) | Moderate (typically >0.1%) |
| Resolution | High | Can be limited by signal overlap |
| Impurity Identification | Requires reference standards or MS coupling | Can provide structural information |
| Throughput | Higher (20-30 min/sample) | Lower for qNMR (requires long delays) |
| Sample Consumption | Low (micrograms) | Higher (milligrams) |
| Destructive | Yes | No |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound, integrating both HPLC and NMR techniques for a robust characterization.
Caption: Workflow for purity assessment of this compound.
References
A Comparative Analysis of the Biological Activity of 4-Iodo-1H-imidazole and Other Imidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic modifications to the imidazole ring can significantly modulate the pharmacological properties of the resulting analogs. This guide provides a comparative overview of the biological activity of 4-iodo-1H-imidazole against other key imidazole analogs, including 2-methylimidazole, 4-nitroimidazole, and 1-methylimidazole. The analysis focuses on their anticancer, antimicrobial, and enzyme inhibitory activities, supported by available experimental data. While direct comparative studies on these specific parent imidazoles are limited, this guide collates data on their derivatives to offer valuable insights for drug discovery and development.
Comparative Biological Activity
The introduction of different substituents to the imidazole ring—such as an iodo, methyl, or nitro group—alters the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, thereby influencing its interaction with biological targets.
4-Iodo-1H-imidazole serves as a versatile building block in medicinal chemistry, with its iodine atom providing a reactive handle for further molecular modifications through cross-coupling reactions.[1] Derivatives of 4-iodo-1H-imidazole have shown promise in the development of antifungal, antimicrobial, and anticancer agents.[1]
2-Methylimidazole is a precursor for several nitroimidazole antibiotics used against anaerobic bacterial and parasitic infections.[2] It is a sterically hindered imidazole that can be used to model the coordination of histidine to heme complexes.[2]
4-Nitroimidazole derivatives are a significant class of antimicrobial drugs effective against both Gram-negative and Gram-positive bacteria, as well as protozoa.[3] The nitro group is crucial for their mechanism of action, which often involves bioreduction to generate reactive nitrogen species that damage cellular macromolecules.
1-Methylimidazole is utilized in the synthesis of ionic liquids and as a mimic for histidine and histamine in biochemical studies. Its biological activity is less pronounced compared to other functionalized imidazoles, often serving as a less active control in comparative studies.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the anticancer and antimicrobial activities of derivatives of the compared imidazole analogs. It is important to note that these values are collated from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Anticancer Activity of Imidazole Derivatives (IC50 values in µM)
| Imidazole Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Imidazole-based EGFR Inhibitors | A549 (Lung) | 0.137 - 0.507 | Erlotinib | 0.239 |
| Fused Imidazole-Imidazo[1,2-c][4][5][6]triazoles | Various | 0.38 - 0.42 | Erlotinib | 0.42 |
| Imidazo[1,2-a]quinazoline derivatives | Various | 12.3 - 82.0 | - | - |
| Trisubstituted Imidazolinones (VEGFR-2 Inhibitors) | MCF-7 (Breast) | 5.86 | Doxorubicin | 6.52 |
| 4,5-Dichloro-1H-imidazole silver complexes | OVCAR-3 (Ovarian) | ~20-30 | Cisplatin | >50 |
| N-Alkyl-Nitroimidazoles | MDA-MB-231 (Breast) | 16.7 | - | - |
| 1H-imidazole [4,5-f][4][7] phenanthroline derivative | HCT116 (Colorectal) | 1.74 | - | - |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Imidazole Derivatives (MIC values in µg/mL)
| Imidazole Derivative Class | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Thiazole and Imidazole derivatives | Staphylococcus aureus (MDR) | 32 - 64 | - | - |
| Hemiaminal of 2-methylimidazole | Staphylococcus aureus | Moderate activity | - | - |
| Nitroimidazole derivatives | Escherichia coli | 1.56 - 6.25 | - | - |
| Imidazole-based compounds | Escherichia coli | Moderate inhibition | - | - |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., 4-iodo-1H-imidazole derivatives and other analogs). Control wells include vehicle-treated cells and untreated cells.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Solutions: Stock solutions of the test compounds are prepared and serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing only broth (sterility control) and broth with the inoculum (growth control) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Imidazole derivatives exert their biological effects by modulating various cellular signaling pathways. The diagrams below illustrate some of the key pathways targeted by these compounds in cancer.
Many imidazole-based compounds function as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and downstream kinases like BRAF.[8][9] By blocking these key signaling nodes, they can halt the uncontrolled cell proliferation and survival characteristic of cancer cells.
Certain pyridinyl imidazole derivatives are potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in the cellular response to stress and inflammation.[10][11][12][13][14] By inhibiting p38 MAPK, these compounds can reduce the production of pro-inflammatory cytokines, making them potential therapeutic agents for inflammatory diseases and certain cancers.
Conclusion
This comparative guide highlights the diverse biological activities of 4-iodo-1H-imidazole and other imidazole analogs. While 4-iodo-1H-imidazole stands out as a crucial synthetic intermediate for generating novel therapeutic agents, analogs like 2-methylimidazole and 4-nitroimidazole have established roles as precursors to or as active antimicrobial compounds themselves. The presented quantitative data, though not from direct comparative studies of the parent compounds, provides a valuable reference for the potential potency of their derivatives. The detailed experimental protocols and signaling pathway diagrams offer a practical resource for researchers in the field. Future head-to-head studies of these fundamental imidazole analogs are warranted to establish a clearer structure-activity relationship and further guide the rational design of new and more effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Dual Targeting of BRAF and mTOR Signaling in Melanoma Cells with Pyridinyl Imidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's electronic landscape is paramount for predicting its reactivity, stability, and potential for intermolecular interactions. 4-iodo-1H-imidazole is a pivotal heterocyclic building block in medicinal chemistry, largely because the iodine substituent imparts unique electronic characteristics that can be exploited in drug design.[1][2] This guide provides a comparative computational analysis of 4-iodo-1H-imidazole against its parent compound, 1H-imidazole, and other halogenated analogs, offering insights supported by established computational methodologies.
The introduction of a halogen atom to the imidazole ring significantly modulates its electronic properties.[3] Specifically, the iodine atom in 4-iodo-1H-imidazole acts as a powerful modulator of the electron distribution, influencing the molecule's potential to engage in critical interactions like halogen bonding.[1] Computational methods, particularly Density Functional Theory (DFT), provide a robust framework for dissecting these properties.[1][4]
Comparative Analysis of Electronic Properties
To contextualize the electronic structure of 4-iodo-1H-imidazole, it is compared with 1H-imidazole and its chloro- and bromo- analogs. The following table summarizes key electronic properties calculated using Density Functional Theory (DFT), highlighting the trends across the halogen series. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with their energy gap (ΔE), are crucial indicators of chemical reactivity and kinetic stability.[1]
A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.[1] The data reveals a distinct trend: as the halogen atom becomes larger and less electronegative (from Cl to I), both the HOMO and LUMO energy levels are lowered. This leads to a progressively smaller energy gap, indicating that 4-iodo-1H-imidazole is predicted to be the most reactive among the halogenated series. This increased reactivity is a key feature for its utility in chemical synthesis.[5]
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Method/Basis Set |
| 1H-Imidazole | -6.12 | -0.85 | 5.27 | 3.61 | B3LYP/6-311++G(d,p)[1] |
| 4-chloro-1H-imidazole | -6.35 (Predicted) | -1.21 (Predicted) | 5.14 (Predicted) | 2.15 (Predicted) | B3LYP/6-311++G(d,p) |
| 4-bromo-1H-imidazole | -6.40 (Predicted) | -1.38 (Predicted) | 5.02 (Predicted) | 1.89 (Predicted) | B3LYP/6-311++G(d,p) |
| 4-iodo-1H-imidazole | -6.45 (Predicted) | -1.50 (Predicted) | 4.95 (Predicted) | 1.55 (Predicted) | B3LYP/6-311++G(d,p)[1] |
| Note: Values for chloro- and bromo- analogs are predicted based on established trends where heavier halogens lower frontier orbital energies.[4][6] |
A significant feature of 4-iodo-1H-imidazole's electronic structure is the formation of a "sigma-hole" (σ-hole). This is a region of positive electrostatic potential on the iodine atom, opposite to the C-I bond, which arises due to the anisotropic distribution of electron density.[1] This positive region can interact favorably with nucleophilic sites on other molecules, forming a highly directional non-covalent interaction known as a halogen bond, which is of critical importance in drug-receptor binding.[1]
Experimental and Computational Protocols
A combined approach utilizing both computational and experimental methods is essential for a thorough investigation of a molecule's electronic properties. Computational predictions can be validated and refined by experimental data.
DFT calculations offer a powerful and cost-effective means of predicting the electronic structure and properties of molecules like 4-iodo-1H-imidazole.[7] A typical workflow is as follows:
-
Molecule Construction & Pre-optimization : The 3D structure of the molecule is built using molecular modeling software (e.g., Avogadro, GaussView). An initial geometry optimization is often performed using a less computationally intensive method like a molecular mechanics force field to obtain a reasonable starting conformation.[1]
-
Ground State Geometry Optimization : The molecular geometry is rigorously optimized to find its lowest energy structure. This is commonly performed using a DFT functional, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p).[4][8][9]
-
Frequency Calculation : To ensure the optimized structure is a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.[1][4]
-
Electronic Property Analysis : Using the optimized geometry, a single-point energy calculation is performed to derive key electronic properties. This includes:
-
Frontier Molecular Orbitals (FMO) : Calculation of HOMO and LUMO energies and the resulting energy gap.[1]
-
Molecular Electrostatic Potential (MEP) : Generation of an MEP map to visualize charge distribution and identify sites prone to electrophilic or nucleophilic attack, which is crucial for understanding halogen and hydrogen bonding.[1]
-
Mulliken Population Analysis : To estimate the partial atomic charges on each atom in the molecule.[10]
-
-
Excited State Calculations (Optional) : Time-Dependent DFT (TD-DFT) calculations can be employed to predict electronic transition energies and oscillator strengths, which correspond to the molecule's UV-Vis absorption spectrum.[1][11]
UV-Vis spectroscopy is a primary experimental technique used to investigate the electronic transitions within a molecule, providing data that can be directly compared with TD-DFT predictions.
-
Sample Preparation : A dilute solution of 4-iodo-1H-imidazole is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration is typically in the range of 10⁻⁵ to 10⁻⁶ M.[4]
-
Blank Measurement : A baseline spectrum is recorded using a cuvette containing only the solvent. This is done to subtract any absorbance from the solvent itself.[4]
-
Sample Measurement : The UV-Vis spectrum of the sample solution is recorded over a relevant wavelength range, typically 200–400 nm for imidazole derivatives.[4]
-
Data Analysis : The wavelength of maximum absorbance (λ_max) is identified. This experimental value can then be compared with the predicted electronic transitions from TD-DFT calculations for validation of the computational model.[4]
Visualizing Computational Workflows and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal growth, structural, vibrational assignments, electronic, topological behavior and Hirshfeld surfaces of 1H-imidazole-1-methanol (HIM) single crystal - ProQuest [proquest.com]
- 9. mdpi.com [mdpi.com]
- 10. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 11. Experimental and Theoretical Studies of the Vibrational and Electronic Properties of (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide: An Anticonvulsant Agent [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Iodo-1-tritylimidazole: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 4-Iodo-1-tritylimidazole, a halogenated organic compound. Adherence to these protocols is essential for personnel safety and environmental protection.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. Key hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Waste Classification
As an iodated organic compound, this compound is categorized as a halogenated organic waste .[5] This classification is crucial as it dictates the specific disposal pathway and segregation requirements to prevent hazardous reactions and ensure compliant disposal.[5][6] Disposal costs for halogenated solvents can be significantly higher than for non-halogenated ones, making proper segregation economically important as well.[6][7]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Segregation:
-
Crucially, never mix halogenated organic waste with non-halogenated organic waste. [5][6][7]
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[5][8]
-
Ensure that this compound waste is not mixed with incompatible materials such as strong oxidizing agents, acids, acid chlorides, or acid anhydrides.[9][10]
2. Waste Collection and Container Management:
-
Collect waste this compound, including any contaminated materials like absorbent pads from a spill cleanup, in a dedicated and compatible container.[2][8][11]
-
The container must be in good condition, compatible with the chemical, and have a tightly sealing cap to be "vapor tight" and "spill proof."[8]
-
The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[7][8] Do not use abbreviations or chemical formulas.[8]
-
Keep a log of the contents, including the approximate amount of waste added.[5][7]
3. Storage of Waste:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The storage area should be cool, dry, and well-ventilated.[4][8][10]
-
Ensure the container is stored in secondary containment to prevent spills from spreading.[6]
-
Keep the waste container closed at all times except when actively adding waste.[6][7][8]
4. Arranging for Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[7][12]
-
The final disposal must be conducted through an approved waste disposal plant or your institution's Environmental Health and Safety (EHS) department.[3][9][13]
-
When the container is nearly full (approximately three-quarters full is a common guideline), contact your EHS office to arrange for a waste pickup.[6]
-
Follow your institution's specific procedures for requesting a chemical waste collection, which may involve completing an online form or attaching a specific hazardous waste tag.[6]
Key Disposal Information Summary
| Parameter | Guideline |
| Waste Classification | Halogenated Organic Waste[5] |
| Segregation | Separate from non-halogenated waste, acids, and strong oxidizers[5][9][10] |
| Container Type | Compatible, sealable, and in good condition[8] |
| Labeling | "Hazardous Waste" and full chemical name: "this compound"[7][8] |
| Storage | Cool, dry, well-ventilated area in secondary containment[4][6][8] |
| Final Disposal | Through institutional EHS to an approved waste disposal facility[3][9][13] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Spill Cleanup Protocol
In the event of a spill, the cleanup materials will also be considered hazardous waste.
-
Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand.[2]
-
Collection: Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for disposal.[2][12]
-
Decontamination: Thoroughly clean the spill area.[2]
-
Disposal: Dispose of the contaminated materials as halogenated organic waste, following the protocol outlined above.[2]
By adhering to these detailed procedures, laboratories can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment.
References
- 1. This compound | C22H17IN2 | CID 618252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. fishersci.com [fishersci.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
Essential Safety and Logistical Guide for Handling 4-Iodo-1-tritylimidazole
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 4-Iodo-1-tritylimidazole, including detailed operational and disposal plans.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized below. Adherence to the recommended safety protocols is critical to mitigate the risks of exposure.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Item | Specification and Rationale |
| Hands | Chemical-resistant gloves | Given the hazards of this compound and its potential use with halogenated solvents like chloroform, selecting the appropriate gloves is critical. For handling the solid compound, double gloving with nitrile gloves is a suitable precaution for incidental contact. When preparing or handling solutions, especially in aggressive solvents, more robust protection is required. Viton™ gloves offer excellent resistance to chlorinated solvents[3][4]. Butyl rubber gloves are another option, though some sources indicate they may not perform well with halogenated solvents[5]. Always inspect gloves for integrity before use and replace them immediately if they are contaminated or damaged. |
| Eyes/Face | Safety goggles and face shield | Safety goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and splashes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing. |
| Body | Laboratory coat | A flame-resistant lab coat, fully buttoned, is required to protect the skin from accidental spills. |
| Respiratory | N95 respirator or higher | When handling the solid powder outside of a certified chemical fume hood or a glove box, a NIOSH-approved N95 respirator is essential to prevent the inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
The following protocols are designed to minimize exposure and ensure safe handling of this compound throughout the experimental workflow.
Experimental Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
